4-(2,3-Dimethylbenzoyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-9-15(13(12)2)18(20)17-11-19-10-14-7-3-4-8-16(14)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAMJSBPSNYMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250621 | |
| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-82-9 | |
| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-(2,3-Dimethylbenzoyl)isoquinoline is not found in the currently available scientific literature, suggesting it may be a novel chemical entity. This guide is therefore a predictive overview based on the known chemistry and pharmacology of structurally related 4-aroylisoquinolines and analogous compounds. The experimental protocols and data presented are adapted from established methodologies for similar molecules and should be considered as a starting point for the investigation of this specific compound.
Introduction
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The substitution pattern on the isoquinoline core is crucial in determining the pharmacological profile. Specifically, the introduction of an aroyl group at the C4-position can significantly influence the molecule's interaction with biological targets. This guide focuses on the hypothetical compound this compound, providing a comprehensive technical overview of its potential synthesis, physicochemical properties, and pharmacological activities, with a particular emphasis on its prospective role in oncology.
Chemical Profile
| Property | Predicted Value |
| IUPAC Name | (Isoquinolin-4-yl)(2,3-dimethylphenyl)methanone |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. |
| SMILES | CC1=C(C=CC=C1C(=O)C2=C(C=N3)C3=CC=C2)C |
| InChI | InChI=1S/C18H15NO/c1-12-9-5-4-8-16(12)18(20)15-11-19-14-7-3-2-6-13(14)10-15/h2-11H,1H3 |
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available isoquinoline precursor. A plausible synthetic route is adapted from the methodologies reported for the synthesis of 4-aroylquinolines.[1]
Proposed Synthetic Pathway
A potential synthetic route involves the preparation of an isoquinoline-4-carboxaldehyde intermediate, followed by a Grignard reaction with 1-bromo-2,3-dimethylbenzene and subsequent oxidation.
Detailed Experimental Protocols
This protocol is based on the formylation of a halo-isoquinoline via a lithium-halogen exchange reaction.
-
Reaction Setup: To a solution of 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Quenching and Extraction: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield isoquinoline-4-carboxaldehyde.
This procedure utilizes a Grignard reaction between the aldehyde and a Grignard reagent prepared from 1-bromo-2,3-dimethylbenzene.
-
Grignard Reagent Preparation: In a separate flask, activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF. Add a solution of 1-bromo-2,3-dimethylbenzene (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Grignard Reaction: Cool the solution of isoquinoline-4-carboxaldehyde (1.0 eq) in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent to this solution.
-
Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.
This final step involves the oxidation of the secondary alcohol to the corresponding ketone.
-
Oxidation: To a solution of (isoquinolin-4-yl)(2,3-dimethylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final product, this compound.
Predicted Biological Activity and Potential Applications
While no specific biological data exists for this compound, the broader class of isoquinoline alkaloids has demonstrated significant anticancer activity.[2] Structurally similar 4-aroylquinolines have shown potent antiproliferative effects against various human cancer cell lines.[1]
Anticancer Potential
It is hypothesized that this compound could exhibit cytotoxic activity against cancer cells. The mechanism of action for related compounds often involves the inhibition of critical cellular processes such as cell division and signaling pathways essential for tumor growth.
Table of Predicted Anticancer Activity (Hypothetical IC₅₀ Values)
The following table presents hypothetical IC₅₀ values based on data from structurally related 4-aroylquinolines to provide a speculative outlook on the potential potency of this compound.[1]
| Cell Line | Cancer Type | Predicted IC₅₀ (nM) |
| KB | Oral Carcinoma | 200 - 300 |
| HT-29 | Colon Carcinoma | 300 - 400 |
| MKN45 | Gastric Carcinoma | 200 - 300 |
| KB-vin10 | Multidrug-Resistant | 200 - 300 |
| KB-S15 | Multidrug-Resistant | 200 - 300 |
| KB-7D | Multidrug-Resistant | 200 - 300 |
Postulated Mechanism of Action
Many anticancer agents targeting cell division interfere with microtubule dynamics. It is plausible that this compound could act as a microtubule-targeting agent, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Characterization of 4-(2,3-Dimethylbenzoyl)isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] This technical guide outlines a proposed synthetic route and detailed characterization methods for the novel compound 4-(2,3-Dimethylbenzoyl)isoquinoline. The synthesis is predicated on a multi-step pathway involving the construction of the isoquinoline core followed by a targeted acylation. This document provides detailed, hypothetical experimental protocols and predictive characterization data to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Proposed Synthesis Pathway
A plausible and robust method for the synthesis of this compound is proposed to proceed via a multi-step sequence, culminating in a Friedel-Crafts acylation. This approach allows for the controlled introduction of the desired substituents onto the isoquinoline core.
Logical Workflow for the Proposed Synthesis
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound.
Synthesis of Isoquinoline
The synthesis of the isoquinoline core can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions.[5][6] For this guide, a generalized approach starting from readily available precursors is outlined.
Protocol: Synthesis of Isoquinoline (Illustrative)
-
Reaction Setup: A solution of a suitable β-phenylethylamine derivative (1.0 eq) in a high-boiling point solvent (e.g., decalin) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Acylation: An acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) is added dropwise to the solution at room temperature. The mixture is then heated to reflux for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: A Lewis acid catalyst, such as phosphorus pentoxide or phosphoryl chloride (1.5 eq), is cautiously added to the cooled reaction mixture. The mixture is then heated to reflux for an additional 4-6 hours.
-
Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of ice-water. The resulting solution is basified with a concentrated sodium hydroxide solution to pH > 10.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Friedel-Crafts Acylation of Isoquinoline
This key step introduces the 2,3-dimethylbenzoyl group at the C4 position of the isoquinoline ring.
Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-dimethylbenzoyl chloride (1.2 eq) in anhydrous DCM is added dropwise.
-
Addition of Isoquinoline: After stirring for 15 minutes, a solution of isoquinoline (1.0 eq) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Quenching and Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization
The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity.
Predicted Spectroscopic Data
The following table summarizes the expected characterization data for the target compound.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.30-9.20 (m, 1H, H-1), 8.60-8.50 (m, 1H, H-3), 8.20-7.80 (m, 4H, Ar-H), 7.70-7.40 (m, 3H, Ar-H), 2.40 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 197.0 (C=O), 152.0 (C-1), 143.0 (C-3), 138.0, 137.5, 137.0, 135.0, 132.0, 130.0, 129.0, 128.0, 127.0, 126.0, 125.0, 20.0 (CH₃), 16.0 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2920 (C-H), 1660 (C=O, ketone), 1590, 1480 (C=C, aromatic) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₈H₁₅NO: 262.12; found: 262.xx |
| Elemental Analysis | Calculated for C₁₈H₁₅NO: C, 82.73%; H, 5.79%; N, 5.36%. Found: C, 82.xx%; H, 5.xx%; N, 5.xx% |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is unknown, the isoquinoline scaffold is present in numerous biologically active natural products and synthetic compounds.[1][2][3][4] These compounds have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][7] The introduction of a substituted benzoyl moiety at the 4-position could modulate the biological activity of the isoquinoline core, potentially leading to novel therapeutic agents.
Should this compound exhibit biological activity, for instance, as a kinase inhibitor, its mechanism of action could be elucidated through a series of biochemical and cellular assays.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
This technical guide provides a comprehensive, albeit prospective, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The detailed experimental protocols and predicted characterization data offer a solid starting point for any research group aiming to synthesize and study this novel compound. Further investigation into the biological activities of this and related compounds is warranted to explore their potential as new therapeutic agents.
References
- 1. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline and its Chemical Class
Introduction
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a core component of numerous naturally occurring alkaloids and synthetic molecules with a broad spectrum of pharmacological activities.[1] This structural motif is of great interest to researchers in medicinal chemistry and drug development for its role in creating potent therapeutic agents, including analgesics, antimicrobials, and anticancer drugs.[2] This document aims to provide a technical overview of the anticipated chemical and physical properties, potential synthetic routes, and likely biological significance of 4-(2,3-Dimethylbenzoyl)isoquinoline by drawing parallels with the broader family of isoquinoline alkaloids.
Chemical and Physical Properties
While specific quantitative data for this compound is unavailable, the properties of the parent isoquinoline molecule provide a foundational reference. The introduction of a 2,3-dimethylbenzoyl group at the C-4 position is expected to significantly increase the molecular weight and likely raise the melting and boiling points compared to unsubstituted isoquinoline. The bulky, non-polar benzoyl group would likely decrease solubility in water while enhancing solubility in common organic solvents.[1]
Table 1: Physicochemical Properties of Isoquinoline (Parent Compound)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇N | [1] |
| Molar Mass | 129.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [1][3] |
| Melting Point | 26–28 °C | [1] |
| Boiling Point | 242–243 °C | [1][3] |
| Density | 1.099 g/cm³ | [1] |
| pKa (of conjugate acid) | 5.14 | [1] |
| Solubility | Low solubility in water; soluble in ethanol, ether, acetone, and other organic solvents. Soluble in dilute acids. |[1] |
Synthesis and Experimental Protocols
The synthesis of isoquinoline derivatives is a well-established field in organic chemistry. Several classical methods and modern advancements can be adapted for the targeted synthesis of this compound.
Potential Synthetic Pathways
Classical methods for constructing the isoquinoline core include the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Spengler reactions.[4] For synthesizing 4-substituted isoquinolines specifically, modern catalytic methods are often employed. A plausible approach for this compound could involve a palladium-catalyzed cross-coupling reaction using a 4-haloisoquinoline precursor and a suitable 2,3-dimethylbenzoyl metallic reagent. Alternatively, a microwave-assisted synthesis involving the cyclization of an appropriately substituted oxazolidine precursor could be a viable route.[5]
Caption: Hypothetical workflow for the synthesis of this compound.
General Experimental Protocols
Synthesis: A typical cross-coupling reaction would involve dissolving the 4-haloisoquinoline substrate in an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen). A palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) would be added, followed by the activated 2,3-dimethylbenzoyl reagent. The reaction mixture would be heated until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Purification: Upon completion, the reaction mixture would be cooled, filtered, and the solvent removed under reduced pressure. The crude product would then be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the specific substitution pattern on both the isoquinoline and benzoyl rings.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) stretch of the benzoyl ketone.
Potential Biological Activity and Signaling Pathways
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in a vast array of biologically active molecules. Benzylisoquinoline alkaloids (BIAs), a major subgroup, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[2][8][9]
The specific biological role of this compound has not been determined. However, based on the activities of related compounds, it could be a candidate for screening in various therapeutic areas. For instance, some isoquinoline derivatives act as inhibitors of enzymes like pancreatic lipase or show antiproliferative effects on various cell lines.[7] The mechanism of action for many BIAs involves complex interactions with cellular targets, including DNA intercalation, enzyme inhibition (e.g., topoisomerase), or receptor modulation.[10]
Caption: Diverse biological activities associated with the isoquinoline scaffold.
Conclusion
While specific experimental data on this compound is currently lacking, this guide provides a robust framework for its potential properties and synthesis based on the extensive knowledge of the isoquinoline chemical class. The parent scaffold's proven track record in drug discovery suggests that this novel derivative could possess interesting biological activities. Empirical synthesis and biological evaluation are necessary next steps to fully characterize this compound and determine its potential utility for researchers, scientists, and drug development professionals.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 10. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Benzoyl Derivatives as Tubulin Polymerization Inhibitors
Disclaimer: Information regarding the specific mechanism of action for 4-(2,3-Dimethylbenzoyl)isoquinoline is not available in the public domain. This guide therefore provides an in-depth overview of the mechanism of action for a well-characterized class of compounds, 2-aryl-4-benzoyl-imidazoles (ABIs), which are potent inhibitors of tubulin polymerization. This information is provided as an illustrative example of how benzoyl-containing compounds can exert cytotoxic effects, and it should not be assumed that this compound functions via the same mechanism.
Introduction
Microtubules are dynamic cytoskeletal polymers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is critical for their function. Consequently, compounds that interfere with microtubule dynamics are potent cytotoxic agents and have been a cornerstone of cancer chemotherapy for decades. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). The latter, also known as tubulin polymerization inhibitors, prevent the formation of microtubules, leading to a cascade of events that culminates in apoptotic cell death.
A growing body of research has identified various small molecules containing a benzoyl moiety that exhibit potent antiproliferative activity through the inhibition of tubulin polymerization. This guide focuses on the mechanism of action of a representative class of these compounds, the 2-aryl-4-benzoyl-imidazoles (ABIs), to provide a detailed understanding of their molecular and cellular effects.
Quantitative Data on Biological Activity
The biological activity of 2-aryl-4-benzoyl-imidazoles has been evaluated through various in vitro assays to quantify their antiproliferative effects and their direct impact on tubulin polymerization. The data presented below is a summary from studies on a series of these compounds.
Table 1: Antiproliferative Activity of Representative 2-Aryl-4-Benzoyl-Imidazole Analogs
| Compound | Cell Line | IC50 (nM) |
| 5da | Melanoma | 15.7 |
| 5ga | Melanoma | - |
| SMART-1 | Melanoma | - |
| Paclitaxel | Melanoma | - |
| Combretastatin A4 | Melanoma | - |
Note: Specific IC50 values for all compounds across multiple cell lines are extensive and are summarized here to highlight the potent nanomolar activity of the lead compound 5da. SMART-1, Paclitaxel, and Combretastatin A4 are included for comparative context.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| ABI Analogues | 1 - 5 |
| Colchicine | 1 - 5 |
Note: The IC50 values for the inhibition of tubulin polymerization for ABI analogues are in the low micromolar range, comparable to the known tubulin inhibitor, colchicine.
Signaling Pathway and Proposed Mechanism of Action
The primary mechanism of action for 2-aryl-4-benzoyl-imidazoles is the inhibition of tubulin polymerization. These compounds are proposed to bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound downstream consequences for the cell, particularly during mitosis.
The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of 2-aryl-4-benzoyl-imidazoles.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-6,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: MTT solution (0.5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
Protocol:
-
Reaction Setup: Purified tubulin (>99% pure) is reconstituted in a polymerization buffer (e.g., G-PEM buffer) in a 96-well plate.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.
-
Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity of PI.
Conclusion
The 2-aryl-4-benzoyl-imidazole class of compounds represents a potent family of tubulin polymerization inhibitors. Their mechanism of action involves direct binding to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. The detailed experimental protocols provided herein are standard methods for characterizing such compounds and can be applied to investigate the mechanism of action of other novel small molecules targeting the microtubule cytoskeleton. While the specific activity of this compound remains to be elucidated, the methodologies and mechanistic principles described in this guide provide a robust framework for such an investigation.
A Technical Guide to the Potential Biological Activities of 4-(2,3-Dimethylbenzoyl)isoquinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last literature review, no specific biological activity data for 4-(2,3-Dimethylbenzoyl)isoquinoline has been published. This document, therefore, presents a technical framework for investigating its potential therapeutic properties based on the known activities of its core chemical scaffolds: isoquinoline and the benzoyl moiety. The experimental protocols, data tables, and mechanistic pathways described herein are predictive and intended to serve as a guide for future research.
Introduction and Rationale
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds, exhibiting a vast range of pharmacological properties.[1][2] Isoquinoline derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[3][4][5][6] Their mechanisms of action are diverse, often involving interactions with nucleic acids, inhibition of critical enzymes like topoisomerase and tubulin polymerization, and induction of cellular apoptosis.[1][7]
The subject of this guide, this compound, combines this privileged isoquinoline core with a dimethyl-substituted benzoyl group. The benzoyl moiety is also a key feature in many pharmacologically active molecules, contributing to interactions with biological targets and influencing the compound's overall electronic and steric profile.[8][9] For instance, the anti-acne agent benzoyl peroxide functions through antibacterial and anti-inflammatory mechanisms.[10][11] The dimethyl substitution on the benzoyl ring can further modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
Given the well-documented bioactivity of its constituent parts, this compound represents a compelling candidate for biological screening. This guide outlines a proposed research plan to elucidate its potential as an anticancer and antimicrobial agent.
Proposed Research Plan & Data Presentation
The primary investigation into the biological profile of this compound should begin with a series of robust in vitro assays to screen for cytotoxic and antimicrobial effects.
Data Presentation Frameworks
Quantitative data from these initial screens should be meticulously organized to facilitate analysis and comparison. The following tables serve as templates for presenting such results.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound This table is designed to present the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency in inhibiting cell growth.
| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] | [Experimental Value] |
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound This table is structured to show the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microbial Strain | Type | Test Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Experimental Value] | [Experimental Value] |
| Candida albicans (ATCC 90028) | Fungal | [Experimental Value] | [Experimental Value] |
Detailed Experimental Protocols
The following are detailed, standard protocols for conducting the initial in vitro screening assays proposed in Section 2.0.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]
Objective: To determine the IC₅₀ value of this compound against a panel of human cancer cell lines.
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
Materials:
-
This compound (test compound)
-
Bacterial/fungal strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well U-bottom microplates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
-
Spectrophotometer.
Procedure:
-
Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock. Prepare serial 2-fold dilutions of the compound directly in the 96-well plate using the appropriate broth, typically resulting in final concentrations from 256 µg/mL down to 0.5 µg/mL. Each well should contain 50 µL of the diluted compound.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 100 µL. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control well.[16]
Visualizing Workflows and Potential Mechanisms
Diagrams are essential for conceptualizing experimental processes and hypothetical biological pathways.
Caption: Experimental workflow for biological screening.
Many isoquinoline-based anticancer agents function by inducing apoptosis.[7] The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by this compound.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Benzoyl Containing Compounds as Potential Anti-Cancer Agents - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. woah.org [woah.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Literature review on substituted isoquinoline compounds.
An In-Depth Technical Guide to Substituted Isoquinoline Compounds for Researchers and Drug Development Professionals
Introduction
Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring. This scaffold is a privileged structure in medicinal chemistry due to its presence in a vast number of natural products, particularly alkaloids, and its ability to serve as a versatile framework for the design of synthetic therapeutic agents.[1][2] Derivatives of isoquinoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antiviral properties, making them a focal point of intensive research in drug discovery and development.[2][3]
This technical guide provides a comprehensive literature review on substituted isoquinoline compounds, detailing their synthesis, summarizing their quantitative biological activities, and elucidating key mechanisms of action. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development.
Synthesis of Substituted Isoquinolines
The construction of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions remain fundamental in synthetic organic chemistry.
Key Synthetic Methodologies
-
Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, which is induced by a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions.[4][5][6] The resulting dihydroisoquinolines can be subsequently oxidized to form the aromatic isoquinoline ring.[4]
-
Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[7][8] These intermediates are formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine.[7][9] The reaction is typically promoted by strong acids such as concentrated sulfuric acid.[8][9]
-
Pictet-Spengler Reaction: This reaction synthesizes tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This method is particularly significant for the synthesis of many natural isoquinoline alkaloids.
Below is a generalized workflow for the Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis.
Detailed Experimental Protocol: Bischler-Napieralski Reaction
The following protocol is a representative example for the synthesis of a 3,4-dihydroisoquinoline derivative.
Objective: To synthesize a 3,4-dihydroisoquinoline from a β-phenylethylamide precursor.
Materials:
-
N-Acetyl-β-phenylethylamine (Amide precursor)
-
Phosphoryl chloride (POCl₃, dehydrating agent)[5]
-
Dry Toluene (Solvent)
-
Methanol (for quenching)
-
Sodium borohydride (NaBH₄, for optional reduction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM, for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: A solution of the N-acyl-β-phenylethylamine (1.0 equivalent) is prepared in dry toluene inside a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagent: Phosphoryl chloride (POCl₃) (approx. 1.2 equivalents) is added dropwise to the stirred solution at room temperature.[5]
-
Cyclization: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained for a specified duration (typically 2-4 hours), during which the cyclization occurs.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, the mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess POCl₃.[5]
-
The resulting residue is carefully quenched by dissolving it in a solvent like DCM and slowly adding it to ice or a cold solution of methanol.
-
-
Neutralization and Extraction: The acidic mixture is neutralized by the careful addition of a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with dichloromethane (DCM).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3,4-dihydroisoquinoline product.
-
Purification: The crude product is purified using column chromatography on silica gel to obtain the pure 3,4-dihydroisoquinoline.
Quantitative Biological Data
Substituted isoquinolines have been extensively evaluated for various biological activities. The following tables summarize quantitative data for their anticancer and enzyme inhibitory activities, providing a comparative overview for drug development professionals.
Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected Isoquinoline Compounds
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Berberine | Glioblastoma (U87) | 21.76 | [10] |
| Berberine | Glioblastoma (U251) | 9.79 | [10] |
| Berberine-12-N,N-diethylamine chloride | Human Lung Carcinoma (A549) | > 10 | [11] |
| Scoulerine | Colon Carcinoma (Caco-2) | 2.7 - 6.5 | [12] |
| Berbamine | Hepatocellular Carcinoma (Hep-G2) | Not specified, significant effect | [12] |
| Compound B01002 | Ovarian Cancer (SKOV3) | 7.65 (µg/mL) | [13] |
| Compound C26001 | Ovarian Cancer (SKOV3) | 11.68 (µg/mL) | [13] |
| 8-dichloromethyl-pseudoberberine | Colorectal Cancer | 0.31 | [11] |
Table 2: Enzyme Inhibitory Activity (IC₅₀/Kᵢ) of Selected Isoquinoline Compounds
| Compound | Target Enzyme | Inhibition Value (µM) | Value Type | Reference |
| Mucroniferanine H | Acetylcholinesterase (AChE) | 2.31 | IC₅₀ | [14] |
| Mucroniferanine H | Butyrylcholinesterase (BuChE) | 36.71 | IC₅₀ | [14] |
| Parfumine | Cytochrome P450 3A4 (CYP3A4) | < 1 | IC₅₀ | [15] |
| Corydine | Cytochrome P450 3A4 (CYP3A4) | < 1 | IC₅₀ | [15] |
| Protopine | Cytochrome P450 2C19 (CYP2C19) | 1.8 | IC₅₀ | [16] |
| Cryptopine | Cytochrome P450 2C19 (CYP2C19) | 0.66 | IC₅₀ | [16] |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin Kinase | 0.057 | IC₅₀ | [17] |
| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin Kinase | 0.062 | IC₅₀ | [17] |
Mechanisms of Action and Signaling Pathways
The diverse pharmacological effects of isoquinoline alkaloids stem from their ability to interact with a wide array of biological targets. Common mechanisms include inducing apoptosis in cancer cells, inhibiting key enzymes, and modulating critical cell signaling pathways.[3][18][19]
Anticancer Mechanisms
Many isoquinoline compounds exert their anticancer effects by triggering programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[3] This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[3] Furthermore, some derivatives function as topoisomerase inhibitors or disrupt microtubule dynamics, leading to cell cycle arrest.[3]
Featured Pathway: Berberine and AMPK Activation
Berberine, a well-studied protoberberine isoquinoline alkaloid, is known to exert beneficial metabolic effects, including anticancer and antidiabetic activities, largely through the activation of AMP-activated protein kinase (AMPK).[20][21] AMPK acts as a master regulator of cellular energy homeostasis.
The diagram below illustrates the mechanism by which Berberine (BBR) activates the AMPK pathway, a key target in metabolic diseases and cancer.
As depicted, berberine activates lysosomal AMPK via the upstream kinase LKB1.[22][23] Concurrently, it maintains cellular AMPK activity by preventing its deactivation. It achieves this by inhibiting the interaction between AMPKα and UHRF1, a protein that recruits the phosphatase PP2A to dephosphorylate and inactivate AMPK.[22][23] This dual action leads to sustained AMPK activation, resulting in beneficial downstream effects like increased glucose uptake and reduced cell proliferation.[21]
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 23. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular structure of 4-(2,3-Dimethylbenzoyl)isoquinoline.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,3-Dimethylbenzoyl)isoquinoline, a novel isoquinoline derivative. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative molecular structure, predicted physicochemical properties, and a plausible synthetic pathway based on established chemical principles. Furthermore, this guide presents biological activity and quantitative data from structurally analogous compounds to provide a foundational understanding for future research and development. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into this and related chemical entities.
Molecular Structure and Physicochemical Properties
While a CAS number for this compound has not been officially assigned, its molecular structure can be inferred from its IUPAC name. The structure consists of an isoquinoline ring substituted at the 4-position with a 2,3-dimethylbenzoyl group.
Molecular Formula: C₁₈H₁₅NO
Molecular Weight: 261.32 g/mol
A table summarizing the predicted physicochemical properties is presented below. These values are estimations derived from computational models and should be confirmed through experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 261.115364 g/mol |
| Topological Polar Surface Area | 30.0 Ų |
Putative Synthesis Pathway
A potential synthetic route for this compound is proposed, leveraging established methodologies for the synthesis of isoquinoline derivatives. The following experimental protocol outlines a multi-step synthesis.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-Bromoisoquinoline This intermediate can be synthesized from isoquinoline through a bromination reaction, or it can be commercially sourced.
Step 2: Suzuki Coupling Reaction A Suzuki coupling reaction between 4-bromoisoquinoline and (2,3-dimethylphenyl)boronic acid can be employed to form the carbon-carbon bond between the isoquinoline and the dimethylphenyl moieties.
-
Materials: 4-bromoisoquinoline, (2,3-dimethylphenyl)boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene/ethanol/water mixture).
-
Procedure:
-
To a reaction vessel, add 4-bromoisoquinoline (1 equivalent), (2,3-dimethylphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture at reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 4-(2,3-dimethylphenyl)isoquinoline.
-
Step 3: Oxidation to this compound The final step involves the oxidation of the methyl group on the benzoyl moiety to a carbonyl group. A more direct approach would be a Friedel-Crafts acylation of isoquinoline with 2,3-dimethylbenzoyl chloride, though this may lead to issues with regioselectivity. A more controlled synthesis is outlined below.
-
Alternative Friedel-Crafts Acylation:
-
To a cooled solution of isoquinoline in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃).
-
Slowly add 2,3-dimethylbenzoyl chloride to the mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring by TLC.
-
Upon completion, quench the reaction with ice-water and perform an aqueous workup.
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity of Structurally Related Compounds
While direct biological data for this compound is unavailable, the broader class of isoquinoline derivatives exhibits a wide range of pharmacological activities.[1] Benzylisoquinoline alkaloids, for instance, are known for their diverse biological effects, including antimicrobial, antimalarial, and cytotoxic properties.[2][3]
The following table summarizes the biological activities of some substituted isoquinoline compounds. This information provides a basis for predicting the potential therapeutic applications of this compound.
| Compound Class | Example | Biological Activity | Reference |
| Benzylisoquinolines | Papaverine | Vasodilator | [4] |
| Berberine | Antimicrobial, Anti-inflammatory | [5][6] | |
| Substituted Isoquinolin-1-ones | Various Derivatives | Inhibition of Tumor Necrosis Factor Alpha (TNFα) | [7] |
| C4-Substituted Isoquinolines | N-(1-piperidinethyl)-4-isoquinolinepropenamide | Cytotoxicity in NSCLC-N16-L16 cell line | [8][9] |
| Tetrahydroisoquinolines | Various Alkyl Derivatives | Cytotoxic and Antimicrobial Effects | [10] |
Hypothetical Signaling Pathway Involvement
Based on the known activities of related isoquinoline compounds, particularly those with anti-inflammatory and cytotoxic effects, it is plausible that this compound could interact with signaling pathways involved in cell proliferation and inflammation. For example, inhibition of TNFα production by some isoquinolin-1-ones suggests a potential interaction with the NF-κB signaling pathway.[7]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this structural class.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This technical guide has provided a foundational overview of this compound, a compound for which direct experimental data is currently lacking. The proposed molecular structure, predicted properties, and a plausible synthetic route offer a starting point for its chemical synthesis and characterization. The biological activities of structurally related compounds suggest that this novel molecule may possess interesting pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research.
Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, comprehensive structural elucidation using techniques such as NMR, IR, and mass spectrometry is imperative. Subsequent in vitro and in vivo studies will be necessary to determine its actual biological activities and to validate the hypothetical signaling pathway interactions proposed in this guide. This systematic approach will be crucial in uncovering the therapeutic potential of this and other novel isoquinoline derivatives.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle4.com [sdiarticle4.com]
An In-depth Technical Guide to the Core Differences Between Isoquinoline and Quinoline Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural, chemical, and biological distinctions between the isomeric benzopyridines, quinoline and isoquinoline. While both compounds share the same molecular formula (C₉H₇N) and consist of a benzene ring fused to a pyridine ring, the placement of the nitrogen atom fundamentally alters their properties. This document outlines these differences through comparative data, experimental methodologies, and visual workflows to support advanced research and development.
Core Structural Distinction
The primary difference between quinoline and isoquinoline lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen atom is at position 1 (an α-position relative to the fused benzene ring), whereas in isoquinoline, it is located at position 2 (a β-position).[1][2] This seemingly minor positional shift creates significant differences in electron density distribution, steric hindrance, and overall molecular geometry, which in turn dictate their chemical reactivity and biological interactions.
Caption: Numbering of Quinoline (N-1) and Isoquinoline (N-2).
Comparative Physical and Chemical Properties
The variance in the nitrogen atom's location directly impacts the physical and chemical properties of these isomers. Isoquinoline is generally more basic than quinoline.[1][3] This increased basicity is often exploited for its selective extraction from coal tar, its primary natural source.[4]
Table 1: Comparison of Physical and Chemical Properties
| Property | Quinoline | Isoquinoline | Reference(s) |
| Appearance | Colorless, hygroscopic oily liquid | Colorless, hygroscopic solid (platelets) | [1][4][5] |
| Odor | Strong, unpleasant odor | Odor similar to benzaldehyde | [3][6] |
| Melting Point | -15 °C | 26-28 °C | [5] |
| Boiling Point | 238 °C | 242-243 °C | [5][6] |
| Basicity (pKb) | 9.52 | 8.96 | [6] |
| Basicity (pKa of conjugate acid) | 4.94 | 5.14 | [4][7] |
| Solubility | Slightly soluble in cold water; dissolves in hot water and organic solvents. | Low solubility in water; dissolves well in organic solvents and dilute acids. | [1][4] |
Chemical Reactivity and Synthesis
The electronic landscape of each molecule, dictated by the nitrogen's position, governs its reactivity towards electrophiles, nucleophiles, and oxidizing agents.
For both isomers, electrophilic substitution occurs preferentially on the more electron-rich benzene ring, typically at positions 5 and 8.[8][9] The nitrogen-containing ring is deactivated towards electrophilic attack.
Conversely, nucleophilic substitution targets the electron-deficient pyridine ring. This is a key area of differentiation:
-
Quinoline is most susceptible to nucleophilic attack at the C2 and C4 positions.[8]
-
Isoquinoline undergoes nucleophilic attack primarily at the C1 position.[8][9]
Caption: Key sites of electrophilic and nucleophilic substitution.
Oxidation also yields different products, providing a classic chemical method for differentiation:
-
Quinoline , upon oxidation with potassium permanganate, breaks at the benzene ring to yield pyridine-2,3-dicarboxylic acid (Quinolinic acid) .[9]
-
Isoquinoline oxidation with alkaline permanganate yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) .[3][9]
The distinct structures necessitate different synthetic strategies. While numerous methods exist, some of the most common include:
-
Quinoline: Skraup synthesis, Doebner-von Miller reaction, and Friedländer synthesis.[10]
-
Isoquinoline: Bischler-Napieralski reaction, Pictet-Spengler reaction, and Pomeranz–Fritsch reaction.[4][10]
Experimental Protocols for Differentiation
Modern analytical techniques provide robust methods for distinguishing between quinoline and isoquinoline, particularly when dealing with substituted derivatives in complex matrices.
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for separating and identifying isomers. While quinoline and isoquinoline have identical molecular weights, their fragmentation patterns upon collision-induced dissociation (CID) can differ, especially for their derivatives.
Objective: To separate and differentiate quinoline and isoquinoline isomers based on chromatographic retention time and mass spectrometric fragmentation.
Methodology:
-
Sample Preparation:
-
Prepare standard solutions of quinoline and isoquinoline (and/or their derivatives) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare the unknown sample by dissolving it in the same solvent. Perform serial dilutions as necessary to fall within the calibrated concentration range.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B, and ramp up linearly to elute the compounds. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: Target the protonated molecular ion [M+H]⁺ (m/z 130.06 for the parent compounds).
-
Collision-Induced Dissociation (CID): Apply varying collision energies (e.g., 10-40 eV) to induce fragmentation.[11]
-
Data Acquisition: For a product ion scan, acquire the full spectrum of fragment ions. For MRM, monitor specific, unique transitions from the precursor ion to a characteristic product ion. The relative intensities of shared fragment ions can also be used for differentiation.[11]
-
Caption: General experimental workflow for isomer differentiation by LC-MS/MS.
Biological Activity and Metabolism
The most critical differences for drug development professionals are found in the biological activities and metabolic fates of quinoline and isoquinoline. Quinoline is a known hepatocarcinogen in rodents and a mutagen, whereas isoquinoline has not been shown to be genotoxic.[12][13][14] This stark contrast is attributed to their different metabolic pathways.
-
Quinoline Metabolism: The carcinogenicity of quinoline is linked to its metabolic activation. The major metabolic pathway involves the formation of a 5,6-epoxide , which is then converted to 5,6-dihydroxy-5,6-dihydroquinoline .[12][13] This epoxide intermediate is hypothesized to be the ultimate tumorigenic agent.[12]
-
Isoquinoline Metabolism: In contrast, isoquinoline is primarily metabolized via hydroxylation to compounds like 1-, 4-, and 5-hydroxyisoquinoline and its N-oxide.[12][13] The formation of a dihydrodiol metabolite is a very minor pathway, which may explain its lack of genotoxicity.[12][13]
Caption: Contrasting metabolic pathways of Quinoline and Isoquinoline.
References
- 1. differencebetween.com [differencebetween.com]
- 2. pediaa.com [pediaa.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. dr.limu.edu.ly [dr.limu.edu.ly]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline and Isoquinoline [quimicaorganica.org]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchwithrutgers.com [researchwithrutgers.com]
Health and Safety Considerations for Handling Benzoylisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the responsible handling of benzoylisoquinoline alkaloids in a research and development setting. Benzoylisoquinolines are a large and structurally diverse class of natural products with a wide range of biological activities, including many with significant pharmacological properties. Their potent bioactivity necessitates a thorough understanding of their potential hazards and the implementation of appropriate safety protocols to minimize occupational exposure and ensure a safe working environment.
Toxicological Profile of Common Benzoylisoquinolines
The toxicity of benzoylisoquinolines can vary significantly depending on the specific compound, the route of administration, and the biological system being tested. The following tables summarize available quantitative toxicity data for several well-known benzoylisoquinolines: papaverine, noscapine, berberine, and sanguinarine.
Table 1: Acute Toxicity Data (LD50)
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Papaverine Hydrochloride | Rat | Oral | 68.8 mg/kg | [1] |
| Mouse | Oral | 130 mg/kg | [1] | |
| Rat | Oral | ~400 mg/kg | [2] | |
| Rat | Intraperitoneal | 59.6 mg/kg | [3] | |
| Rat | Intravenous | 13.3 mg/kg | [3] | |
| Mouse | Intradermal | 150 mg/kg | [4] | |
| Mouse | Intramuscular | 175 mg/kg | [4] | |
| Noscapine Hydrochloride | Mouse | Oral | 853 mg/kg | [5][6] |
| Mouse | Intraperitoneal | 581 mg/kg | [5][6] | |
| Mouse | Subcutaneous | 700 mg/kg | [5][6] | |
| Berberine | Mouse | Oral (pure) | 329 mg/kg | [7] |
| Rat | Oral (B. vulgaris extract) | 1,280 mg/kg | [7] | |
| Mouse | Oral (B. vulgaris extract) | 520 mg/kg | [7] | |
| Mouse | Intraperitoneal (pure) | 23 mg/kg | [7] | |
| Rat | Intraperitoneal (sulfate) | 205 mg/kg | [7] | |
| Mouse | Intravenous | 9.04 mg/kg | [8] | |
| Mouse | Intraperitoneal | 57.61 mg/kg | [8] | |
| Sanguinarine | Rat | Oral | 1,658 mg/kg | [9][10] |
| Rat | Intravenous | 29 mg/kg | [9][10] | |
| Rabbit | Dermal | >200 mg/kg | [9][10] | |
| Rat | Inhalation (LC50) | 2200 gm/m³ | [11] |
Table 2: In Vitro Cytotoxicity Data (IC50)
Note: The majority of available IC50 data is for cancer cell lines. Data on non-cancerous human cell lines is limited and requires further investigation for a comprehensive risk assessment.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Berberine | PC12 | Rat Pheochromocytoma | 10-30 µM (increased cytotoxicity) | [7] |
| Sanguinarine | HL-60 | Human Promyelocytic Leukemia | 0.9 µM | [12] |
Genotoxicity and Other Toxicological Endpoints
Beyond acute toxicity, it is crucial to consider other potential long-term health effects when handling benzoylisoquinolines.
-
Genotoxicity and Mutagenicity:
-
Berberine: Has shown mixed results. It did not show genotoxic activity in the SOS chromotest with or without metabolic activation[13]. However, it can induce DNA damage in mouse heart cells, potentially through oxidative stress[14].
-
Noscapine: Has been shown to induce polyploidy (the state of having more than two full sets of chromosomes) in cultured mammalian cells by disrupting the mitotic spindle[15][16][17]. While low-level exposure from cough suppressants is not considered a significant hazard, the potential for aneuploidy induction warrants caution in a laboratory setting[16][18].
-
Sanguinarine: Is a DNA intercalator and has produced contradictory results in genotoxicity and carcinogenesis studies[19]. It has been shown to induce a dose-dependent increase in clastogenicity and sister chromatid exchange in mouse bone marrow cells in vivo[20]. Epidemiological studies have linked mouthwash containing sanguinarine to oral leukoplakia, a potential precursor to cancer[19][21].
-
-
Reproductive and Developmental Toxicity:
-
Information on the reproductive and developmental toxicity of most benzoylisoquinolines is limited. Sanguinarine has been reported to adversely influence embryonic development in mice[9]. Further research is needed to fully characterize the risks to reproductive health for this class of compounds.
-
-
Organ-Specific Toxicity:
-
Berberine: Sub-acute or sub-chronic exposure has been associated with altered liver function, gastrointestinal issues, and hepato- and hematotoxicity[7].
-
Papaverine: Excessive doses can lead to liver toxicity[2]. Neurotoxicity has been observed with intra-arterial administration[22].
-
Sanguinarine: Can cause cell membrane damage through lipid peroxidation and has been linked to epidemic dropsy, a condition characterized by edema, skin lesions, and cardiac issues[7][9].
-
Occupational Health and Safety
A multi-faceted approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential for safely handling benzoylisoquinolines.
Engineering Controls
-
Ventilation: All work with solid or volatile benzoylisoquinolines should be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.
-
Containment: For procedures with a high potential for aerosol generation (e.g., sonication, homogenization), the use of a glove box or other containment enclosure should be considered.
Administrative Controls
-
Designated Areas: Establish designated areas for the storage and handling of benzoylisoquinolines. These areas should be clearly marked with appropriate hazard signs.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving these compounds. SOPs should cover safe handling, storage, waste disposal, and emergency procedures.
-
Training: All personnel handling benzoylisoquinolines must receive comprehensive training on the potential hazards, safe handling procedures, proper use of PPE, and emergency response.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum for handling benzoylisoquinolines:
-
Eye Protection: Chemical safety goggles or a face shield worn over safety glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility chart for the specific solvent being used. Double gloving is recommended for handling highly concentrated solutions or for extended procedures.
-
Body Protection: A laboratory coat with long sleeves. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: For operations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used. The selection of the respirator will depend on the specific compound and the potential for airborne exposure.
Occupational Exposure Limits (OELs)
Currently, there are no specific Occupational Exposure Limits (OELs) established by major regulatory bodies such as OSHA or ACGIH for most benzoylisoquinoline alkaloids. In the absence of established OELs, a conservative approach should be taken, and all efforts should be made to minimize exposure to the lowest reasonably achievable level. For novel benzoylisoquinoline compounds with limited toxicological data, a hazard banding approach may be appropriate to establish internal control limits.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable toxicological data. The following are overviews of key assays for assessing the toxicity of benzoylisoquinolines.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzoylisoquinoline compound for a specified duration (e.g., 24, 48, 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Methodology:
-
Cell Treatment: Expose cells to the benzoylisoquinoline compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized image analysis software (measuring tail length, tail intensity, and tail moment).
In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)
This guideline provides a stepwise procedure to classify a substance for its acute oral toxicity based on a minimal number of animals.
Methodology:
-
Animal Selection and Acclimatization: Use a single sex of a rodent species (typically female rats) and allow them to acclimatize to the laboratory conditions.
-
Dose Selection: Select a starting dose from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Dosing: Administer the benzoylisoquinoline compound to a group of three animals by oral gavage.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no animals die, the next higher dose level is administered to a new group of three animals.
-
-
Classification: The substance is classified into a toxicity category based on the outcomes at different dose levels.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the toxicity of benzoylisoquinolines is crucial for risk assessment and the development of potential countermeasures.
Caption: Sanguinarine-induced apoptosis signaling pathway.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Conclusion
Benzoylisoquinoline alkaloids represent a class of compounds with significant biological activity and, consequently, potential health and safety risks. A thorough understanding of their toxicological properties, coupled with the stringent implementation of engineering controls, administrative procedures, and appropriate personal protective equipment, is paramount for ensuring the safety of all personnel in a research and development environment. This guide provides a foundational framework for the safe handling of these compounds. However, it is essential to consult specific safety data sheets (SDS) for individual compounds and to conduct a thorough risk assessment for each experimental procedure. Continuous vigilance and adherence to established safety protocols are the cornerstones of a safe and productive research environment.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. PAPAVERINE | 58-74-2 [chemicalbook.com]
- 3. Papaverine | CAS#:58-74-2 | Chemsrc [chemsrc.com]
- 4. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SANGUINARINE | CAS#:2447-54-3 | Chemsrc [chemsrc.com]
- 12. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic Toxicity of Berberine on Mouse Heart | Scientific.Net [scientific.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Noscapine-induced polyploidy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Noscapine hydrochloride disrupts the mitotic spindle in mammalian cells and induces aneuploidy as well as polyploidy in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Noscapine - Wikipedia [en.wikipedia.org]
- 19. Carcinogenic potential of sanguinarine, a phytochemical used in 'therapeutic' black salve and mouthwash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sanguinarine: an evaluation of in vivo cytogenetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sanguinarine - Wikipedia [en.wikipedia.org]
- 22. Neurotoxicity of intra-arterial papaverine preserved with chlorobutanol used for the treatment of cerebral vasospasm after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-(2,3-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 4-(2,3-Dimethylbenzoyl)isoquinoline. The proposed method is based on a transition-metal-free Minisci-type radical acylation of isoquinoline with 2,3-dimethylbenzaldehyde. This approach offers an efficient and direct route to the target molecule, which is of interest in medicinal chemistry and drug discovery as a potential building block for more complex bioactive compounds. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, purification, and characterization methods.
Introduction
Isoquinoline and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. The functionalization of the isoquinoline scaffold is a key strategy in the development of new therapeutic agents. Specifically, 4-aroylisoquinolines are valuable intermediates in organic synthesis. This application note details a proposed laboratory-scale synthesis of this compound, a novel compound with potential applications in pharmaceutical research. The described protocol is an adaptation of a cross-dehydrogenative coupling (CDC) reaction, which provides a robust and environmentally benign alternative to traditional metal-catalyzed methods.[1][2][3]
Reaction Scheme
The synthesis proceeds via a radical acylation of isoquinoline with 2,3-dimethylbenzaldehyde, initiated by the thermal decomposition of potassium persulfate (K₂S₂O₈).
Figure 1: Synthesis of this compound
Experimental Protocol
This protocol is adapted from the general procedure for the transition-metal-free acylation of isoquinolines.[1][4]
Materials and Reagents:
-
Isoquinoline (98%)
-
2,3-Dimethylbenzaldehyde (98%)
-
Potassium persulfate (K₂S₂O₈) (98%)
-
Tetrabutylammonium bromide (TBAB) (99%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinoline (1.0 mmol, 129.2 mg).
-
Addition of Reagents: Add 2,3-dimethylbenzaldehyde (4.0 mmol, 536.7 mg, 4.0 equiv), tetrabutylammonium bromide (TBAB) (0.3 mmol, 96.7 mg, 0.3 equiv), and anhydrous 1,2-dichloroethane (DCE) (10 mL).
-
Initiation of Reaction: Stir the mixture at room temperature until all solids are dissolved. Then, add potassium persulfate (K₂S₂O₈) (2.0 mmol, 540.6 mg, 2.0 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Isoquinoline | 1.0 equiv (1.0 mmol) | Limiting reagent. |
| 2,3-Dimethylbenzaldehyde | 4.0 equiv (4.0 mmol) | Acylating agent, used in excess to drive the reaction. |
| Potassium Persulfate (K₂S₂O₈) | 2.0 equiv (2.0 mmol) | Oxidant and radical initiator. |
| TBAB | 0.3 equiv (0.3 mmol) | Phase-transfer catalyst.[1] |
| Solvent | 1,2-Dichloroethane (DCE) | Reaction medium. |
| Solvent Volume | 10 mL | Provides a concentration of 0.1 M for the limiting reagent. |
| Reaction Temperature | 80 °C | Optimal temperature for the thermal decomposition of K₂S₂O₈ and reaction progression.[4] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC. |
| Expected Yield | 60-75% | Based on reported yields for similar acylation reactions of isoquinolines.[1][4] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
1,2-Dichloroethane is a toxic and flammable solvent. Handle with care.
-
Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The proposed protocol provides a detailed and practical guide for the synthesis of this compound using a transition-metal-free radical acylation reaction. This method is advantageous due to its operational simplicity, use of readily available reagents, and avoidance of heavy metal catalysts. The resulting product can serve as a valuable building block for the synthesis of more complex molecules in the field of drug discovery and development.
References
Experimental protocols for using 4-(2,3-Dimethylbenzoyl)isoquinoline in vitro.
To the valued researcher,
Following a comprehensive search of scientific literature and databases, it has been determined that specific experimental protocols, quantitative data, and established signaling pathways for the compound 4-(2,3-Dimethylbenzoyl)isoquinoline are not publicly available at this time. This suggests that the compound may be novel, not widely studied, or proprietary.
In lieu of specific data for "this compound," we are providing a generalized set of application notes and a detailed, representative protocol for a common in vitro assay used to characterize novel isoquinoline derivatives. This information is intended to serve as a foundational guide for researchers and drug development professionals. The provided protocols for a cytotoxicity assay are a standard starting point for evaluating the biological potential of new chemical entities.
General Application Notes for Isoquinoline Derivatives
Isoquinoline and its derivatives are a broad class of heterocyclic aromatic organic compounds.[1][2] Many natural and synthetic isoquinoline alkaloids exhibit significant biological activities, making them a subject of interest in drug discovery.[1] Depending on their substitutions, isoquinoline derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Many isoquinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve interaction with DNA or inhibition of key enzymes like topoisomerase.
-
Enzyme Inhibitors: Specific substitutions on the isoquinoline scaffold have led to the development of potent and selective inhibitors of various enzymes, such as HER2, a key target in breast cancer therapy, and Dipeptidyl Peptidase-IV (DPP-IV), a target in diabetes management.
-
Neurological Applications: Certain isoquinoline derivatives have been explored for their potential in treating neurodegenerative diseases.
Given the "benzoyl" substitution in the requested compound, it is plausible that its biological activities could be related to kinase inhibition or other interactions where a bulky aromatic group is beneficial for binding. However, this remains speculative without experimental data.
Representative Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a common method to assess the cytotoxic (cell-killing) effects of a test compound, such as a novel isoquinoline derivative, on a cancer cell line.
Objective: To determine the concentration of the test compound that inhibits the growth of a specific cell line by 50% (IC50 value).
Materials:
-
Human cancer cell line (e.g., K562 for leukemia, NSCLC-N16-L16 for non-small cell lung cancer)[3]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Experimental Workflow Diagram:
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Sample Data Presentation
The following table is a template for presenting the cytotoxicity data for a series of hypothetical isoquinoline derivatives.
| Compound | Cell Line | IC50 (µM) |
| This compound | K562 | Data to be determined |
| This compound | NSCLC-N16-L16 | Data to be determined |
| Reference Compound (e.g., Doxorubicin) | K562 | 0.5 ± 0.1 |
| Reference Compound (e.g., Doxorubicin) | NSCLC-N16-L16 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathways to Investigate
Should "this compound" demonstrate significant cytotoxic activity, further studies would be required to elucidate its mechanism of action. Based on the activities of other isoquinoline derivatives, potential signaling pathways to investigate could include:
-
EGFR/HER2 Signaling: Given that some isoquinolines are HER2 inhibitors, investigating the phosphorylation status of these receptors and downstream effectors like Akt and MAPK would be a logical next step.
-
Apoptosis Pathways: Assays for caspase activation (e.g., Caspase-3/7, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins can determine if the compound induces programmed cell death.
-
Cell Cycle Regulation: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a particular phase (G1, S, or G2/M).
Signaling Pathway Diagram (Hypothetical Inhibition of a Growth Factor Receptor Pathway):
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by the test compound.
Disclaimer: The provided protocols and pathways are general examples and may require optimization for specific cell lines and experimental conditions. It is crucial to conduct thorough literature research on related compounds to inform the experimental design for "this compound."
References
Applications of Substituted Isoquinolines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules of therapeutic significance. Their diverse pharmacological activities have established them as a "privileged structure" in medicinal chemistry, leading to the development of a wide array of drugs targeting various diseases. This document provides detailed application notes on select substituted isoquinolines, including their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.
Berberine: An Anticancer Agent
Berberine, a natural isoquinoline alkaloid, has demonstrated significant anticancer activity against a broad spectrum of cancer types. Its primary mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Mechanism of Action:
Berberine exerts its anticancer effects by targeting multiple cellular signaling pathways critical for cancer cell proliferation and survival. Two of the most well-documented pathways are the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway . By inhibiting these pathways, berberine can suppress tumor growth, induce apoptosis, and inhibit metastasis.[1]
Quantitative Data: In Vitro Anticancer Activity of Berberine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 25 | [2] |
| MCF-7 | Breast Cancer | 25 | [2] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [3][4] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [3][4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [3] |
| PANC-1 | Pancreatic Cancer | >10 | [5] |
| MIA-PaCa2 | Pancreatic Cancer | >10 | [5] |
| HCT116 | Colon Cancer | >10 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Berberine stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of berberine in serum-free medium. Remove the culture medium from the wells and add 100 µL of the berberine dilutions. Include a vehicle control (medium with the same concentration of solvent used for the berberine stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Papaverine: A Vasodilator
Papaverine is an opium alkaloid that acts as a non-specific vasodilator. Its primary mechanism of action is the inhibition of phosphodiesterases (PDEs), particularly PDE10A.
Mechanism of Action:
Papaverine increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by inhibiting their degradation by PDEs. Elevated cAMP and cGMP levels lead to the activation of protein kinases that phosphorylate various downstream targets, resulting in smooth muscle relaxation and vasodilation.[7][8]
Quantitative Data: PDE10A Inhibition by Papaverine
| Enzyme | IC50 (nM) | Reference |
| PDE10A | 17 - 19 | [9][10] |
| PDE3A | 284 | [9] |
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method for measuring PDE activity and its inhibition.
Materials:
-
Purified PDE enzyme (e.g., PDE10A)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Substrate (e.g., cAMP or cGMP)
-
Papaverine or other test inhibitors
-
Detection reagents (e.g., fluorescently labeled substrate, malachite green for phosphate detection)
-
96-well or 384-well plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Reagent Preparation: Prepare solutions of PDE enzyme, substrate, and papaverine in assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the test inhibitor (papaverine) at various concentrations, and the PDE enzyme.
-
Initiation: Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or a specific inhibitor).
-
Detection: Add the detection reagents. The detection method will vary depending on the assay format (e.g., for fluorescence polarization, add a fluorescent nucleotide and a binding agent; for colorimetric assays, add reagents to detect the product, such as inorganic phosphate).[11]
-
Measurement: Read the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of papaverine and determine the IC50 value.
Quinapril: An Antihypertensive Agent
Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), making it an effective treatment for hypertension and heart failure.
Mechanism of Action:
Quinaprilat inhibits ACE, an enzyme that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, quinaprilat leads to vasodilation and a reduction in blood pressure.[12] It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.
Quantitative Data: ACE Inhibition by Quinaprilat
| Inhibitor | Target | IC50 | Reference |
| Quinaprilat | Angiotensin-Converting Enzyme (ACE) | ~1.6 nM |
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a fluorometric method for measuring ACE activity and its inhibition.
Materials:
-
ACE from rabbit lung
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
Quinaprilat or other test inhibitors
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of ACE, substrate, and quinaprilat in assay buffer.
-
Reaction Setup: To each well of a 96-well black plate, add 20 µL of ACE solution (e.g., 100 mU/mL) and 40 µL of the test inhibitor (quinaprilat) at various concentrations.[13] Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.[13][14]
-
Initiation: Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.[13]
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 10-30 minutes) using a fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of ACE inhibition and determine the IC50 value.
Saquinavir: An Antiretroviral Agent
Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle.
Mechanism of Action:
HIV protease is responsible for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions. Saquinavir is a peptidomimetic inhibitor that binds to the active site of HIV protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[15][16]
Quantitative Data: HIV-1 Protease Inhibition by Saquinavir
| Inhibitor | Target | Ki (nM) | Reference |
| Saquinavir | Wild-type HIV-1 Protease | 0.12 | [17] |
| Saquinavir | G48V/L90M mutant HIV-1 Protease | 419-fold increase from wild-type | [18] |
Experimental Protocol: HIV Protease Inhibition Assay
This protocol outlines a general method for measuring HIV protease activity and its inhibition using a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 protease
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Fluorogenic HIV protease substrate
-
Saquinavir or other test inhibitors
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of HIV-1 protease, substrate, and saquinavir in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test inhibitor (saquinavir) at various concentrations, and the HIV-1 protease.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition and determine the Ki value using appropriate enzyme kinetic models.
References
- 1. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 9. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. westbioscience.com [westbioscience.com]
- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 13. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 14. 3.4.1. ACE-Inhibitory Assay [bio-protocol.org]
- 15. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,3-Dimethylbenzoyl)isoquinoline as a Chemical Probe
Disclaimer: Extensive literature searches did not yield specific biological data or established use for "4-(2,3-Dimethylbenzoyl)isoquinoline" as a chemical probe. Therefore, this document provides a detailed application note and protocol for a representative isoquinoline-based kinase inhibitor, focusing on the well-characterized target, TRAF2- and NCK-interacting kinase (TNIK) . The provided information is based on the known functions of TNIK and general methodologies for kinase inhibitor probes. The biological activity of this compound is yet to be determined, and these protocols should be adapted and validated accordingly.
Introduction to Isoquinoline-Based Kinase Probes
Isoquinoline is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds, including potent kinase inhibitors. These inhibitors are invaluable tools for dissecting cellular signaling pathways and validating novel drug targets. This document focuses on the application of an isoquinoline-containing compound as a chemical probe for studying the function of TNIK, a serine-threonine kinase implicated in various cellular processes, including cytoskeletal regulation, Wnt signaling, and fibrosis.
Target Profile: TRAF2- and NCK-interacting kinase (TNIK)
TNIK is a member of the germinal center kinase (GCK) family and plays a crucial role in multiple signaling pathways. Its inhibition has been shown to impact cell growth, differentiation, migration, and proliferation. TNIK is a key regulator of the Wnt signaling pathway and has been identified as a potential therapeutic target in diseases such as idiopathic pulmonary fibrosis (IPF) and cancer. The use of a selective chemical probe allows for the acute inhibition of TNIK activity, enabling researchers to elucidate its specific downstream effects.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative isoquinoline-based TNIK inhibitor, which should be experimentally determined for this compound.
| Parameter | Value | Description |
| Binding Affinity (Kd) | < 50 nM | A measure of the probe's affinity for TNIK. |
| In vitro IC50 (TNIK) | < 100 nM | Concentration of the probe required to inhibit 50% of TNIK enzymatic activity in a biochemical assay. |
| Cellular EC50 | 0.1 - 1 µM | Concentration of the probe required to achieve 50% of the maximal biological effect in a cell-based assay (e.g., inhibition of downstream phosphorylation). |
| Kinase Selectivity | >100-fold vs. other kinases | The ratio of IC50 values for other kinases compared to TNIK, indicating the probe's specificity. |
| Recommended Working Conc. | 1 - 10 µM | A starting point for cell-based assays, to be optimized for specific cell types and experimental conditions. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of TNIK in cellular signaling and a general workflow for its investigation using a chemical probe.
Caption: TNIK as a key node in multiple signaling pathways.
Caption: General workflow for investigating TNIK function.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against TNIK.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of TNIK enzyme and MBP substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of TNIK downstream targets.
Materials:
-
Cell line of interest (e.g., HEK293T, A549)
-
Complete cell culture medium
-
This compound
-
Stimulus (e.g., Wnt3a, TGF-β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-β-catenin, anti-TNIK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., Wnt3a) for a specified duration (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cellular Proliferation Assay
Objective: To evaluate the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the percent viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in kinase assay | Non-specific binding, high enzyme concentration. | Optimize enzyme concentration, include a no-enzyme control. |
| No inhibition observed | Compound inactivity, incorrect concentration. | Verify compound integrity, test a wider concentration range. |
| Variability in Western blot results | Inconsistent protein loading, antibody issues. | Ensure accurate protein quantification, use fresh antibodies, optimize antibody dilutions. |
| Cell toxicity at low concentrations | Off-target effects, compound insolubility. | Perform a cytotoxicity assay, ensure the compound is fully dissolved. |
Conclusion
This compound, as a potential kinase inhibitor, requires thorough characterization to establish its utility as a chemical probe. The protocols outlined in this document provide a framework for determining its biological target, potency, selectivity, and cellular effects. By systematically applying these methods, researchers can validate this molecule as a tool to investigate the roles of its target kinase in health and disease. It is imperative to begin with basic biochemical and cellular assays to confirm its activity and specificity before proceeding to more complex biological studies.
Application Notes and Protocols for High-Throughput Screening Assays Involving Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving isoquinoline derivatives. Isoquinoline scaffolds are a prominent feature in many biologically active compounds and approved drugs, making them a key area of interest in drug discovery.[1] These protocols are designed to guide researchers in the screening and identification of novel isoquinoline-based compounds with therapeutic potential.
Application Note 1: High-Throughput Screening of Isoquinoline Derivatives as HER2 Kinase Inhibitors
Introduction: Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical target in oncology, particularly in breast and gastric cancers where it is often overexpressed.[2] Inhibition of the HER2 signaling pathway can block cancer cell proliferation and survival. This application note describes a high-throughput biochemical assay to screen libraries of isoquinoline derivatives for their ability to inhibit HER2 kinase activity. A notable example is the screening of isoquinoline-tethered quinazoline derivatives, which have shown enhanced selectivity for HER2 over EGFR.[3][4]
Signaling Pathway: The HER2 signaling pathway is activated upon heterodimerization with other ErbB family members, leading to autophosphorylation of its intracellular kinase domain. This initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and differentiation.[1][5]
Caption: HER2 Signaling Pathway and Inhibition by Isoquinoline Derivatives.
Quantitative Data Summary:
The following table summarizes the inhibitory activities of representative isoquinoline-tethered quinazoline derivatives against HER2 and EGFR kinases, as well as their anti-proliferative effects on HER2-overexpressing SKBR3 cells.
| Compound ID | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | SKBR3 IC₅₀ (nM) | Selectivity (EGFR/HER2) |
| 9a | 25 | 157 | 183 | 6.3 |
| 9b | 31 | 224 | 256 | 7.2 |
| 11c | 18 | 121 | 154 | 6.7 |
| 14a | 21 | 245 | 103 | 11.7 |
| 14f | 15 | 182 | 89 | 12.1 |
| Lapatinib | 22 | 19 | 125 | 0.9 |
Data synthesized from multiple sources for illustrative purposes.[3]
Experimental Protocol: ADP-Glo™ Kinase Assay for HER2
This protocol is adapted for a 384-well plate format suitable for HTS.
Materials:
-
Recombinant human HER2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]
-
Isoquinoline derivative library dissolved in 100% DMSO
-
384-well low-volume plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of each isoquinoline derivative from the library stock plates into the wells of a 384-well assay plate using an acoustic dispenser or pin tool. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme Addition: Add 2.5 µL of HER2 kinase solution (e.g., 2 ng/µL in Kinase Buffer) to each well.
-
Substrate/ATP Mix Addition: Add 2.5 µL of a 2x substrate/ATP mixture (e.g., 0.4 mg/mL substrate and 20 µM ATP in Kinase Buffer) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Controls: Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity) on each plate.
-
Z'-Factor Calculation: Determine the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Hit Identification: Identify compounds that cause a significant reduction in the luminescent signal (e.g., >3 standard deviations from the mean of the negative controls) as primary hits.
Application Note 2: Cell-Based High-Throughput Screening for Indenoisoquinoline Derivatives as Topoisomerase I Inhibitors
Introduction: Topoisomerase I (Top1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[7] It is a validated target for cancer therapy, with inhibitors like topotecan and irinotecan in clinical use. Indenoisoquinoline derivatives have emerged as a promising class of non-camptothecin Top1 inhibitors.[8][9] This application note outlines a cell-based HTS assay to identify indenoisoquinoline compounds that inhibit cell proliferation by targeting Top1.
Signaling and Mechanism: Indenoisoquinoline derivatives act as Top1 poisons by intercalating into the DNA at the site of Top1 cleavage and stabilizing the Top1-DNA cleavage complex.[8] This prevents the re-ligation of the DNA strand, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. Some indenoisoquinolines have also been shown to suppress angiogenesis by affecting the HIF-1α signaling pathway.[10]
References
- 1. A Fluorescence-Based Assay for Identification of Bacterial Topoisomerase I Poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. robotics.hamiltoncompany.com [robotics.hamiltoncompany.com]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. promega.com [promega.com]
- 6. focus.gbo.com [focus.gbo.com]
- 7. researchgate.net [researchgate.net]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for Isoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for in vivo studies of several prominent isoquinoline compounds. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these compounds.
Berberine
Berberine is a well-studied isoquinoline alkaloid with a wide range of pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects.
Animal Models and Quantitative Data
Berberine has been evaluated in various animal models. Below is a summary of quantitative data from key studies.
| Compound | Animal Model | Indication | Dosing Regimen | Key Findings | Reference(s) |
| Berberine | db/db mice | Type 2 Diabetes | 560 mg/kg/day (gavage) for 7 days | Significantly reduced basal hyperglycemia and improved glucose tolerance. | [1] |
| Berberine | High-fat diet-fed rats | Insulin Resistance | 380 mg/kg/day (gavage) for 2 weeks | Reduced body weight gain, decreased plasma triglycerides, and improved insulin sensitivity. | [1] |
| Berberine | Azoxymethane (AOM)/Dextran Sulfate Sodium (DSS) induced colitis-associated cancer in mice | Colorectal Cancer | 30 µmol/L in drinking water | Inhibited tumor growth and multiplicity. | [2] |
| Berberine | High-fat diet-fed C57BL/6 mice | Metabolic Syndrome | 6.25 mg/kg/day (Sucrosomial® formulation, oral gavage) for 8 weeks | Significantly reduced the area under the curve in an oral glucose tolerance test, indicating improved glucose metabolism. | [3] |
Experimental Protocols
-
Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their wild-type littermates.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.
-
Compound Administration:
-
Prepare a suspension of berberine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer berberine (560 mg/kg) or vehicle daily via oral gavage for 7 days.[1]
-
-
Endpoint Analysis:
-
Fasting Blood Glucose: Measure blood glucose from the tail vein after a 6-hour fast using a glucometer.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (1 g/kg) intraperitoneally.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.[4]
-
-
Caption: Workflow for in vivo study of Berberine in a db/db mouse model of diabetes.
Signaling Pathway
Berberine's metabolic effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).
Caption: Berberine activates the AMPK signaling pathway.
Sanguinarine
Sanguinarine is a benzophenanthridine alkaloid with demonstrated anti-cancer and anti-inflammatory properties.
Animal Models and Quantitative Data
| Compound | Animal Model | Indication | Dosing Regimen | Key Findings | Reference(s) |
| Sanguinarine | Syngeneic BDIX rats with subcutaneous DHD/K12/TRb colorectal adenocarcinoma cells | Colorectal Cancer | 5 mg/kg/day (per os) | Significantly inhibited tumor growth (>70%) without apparent toxicity.[5][6] | [7] |
| Sanguinarine | Nude mice with HT-29 colorectal cancer cell xenografts | Colorectal Cancer | 6 mg/kg (intraperitoneal) every 3 days for 24 days | Effectively suppressed xenograft tumor growth. | [8] |
Experimental Protocols
-
Animal Model: Syngeneic BDIX rats.
-
Cell Line: DHD/K12/TRb colorectal adenocarcinoma cells.
-
Tumor Induction:
-
Culture DHD/K12/TRb cells in appropriate media.
-
Harvest and resuspend cells in sterile saline.
-
Inject 1.5 x 10⁶ cells in 0.3 ml of saline subcutaneously into the flank of each rat.[7]
-
-
Compound Administration:
-
Prepare sanguinarine solution in a suitable vehicle for oral administration.
-
Administer sanguinarine (5 mg/kg/day) or vehicle daily via oral gavage.[7]
-
-
Endpoint Analysis:
-
Tumor Growth: Measure tumor dimensions with calipers at defined time intervals and calculate tumor volume.
-
Body Weight and Clinical Observations: Monitor for any signs of toxicity.
-
Histopathology: After sacrifice, explant tumors for histopathological examination, including TUNEL assay for apoptosis.[7]
-
Caption: Workflow for in vivo study of Sanguinarine in a rat colorectal cancer model.
Signaling Pathway
Sanguinarine has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammation and cancer.
Caption: Sanguinarine inhibits the NF-κB signaling pathway.
Tetrandrine
Tetrandrine is a bis-benzylisoquinoline alkaloid with reported anti-depressant and anti-cancer activities.
Animal Models and Quantitative Data
| Compound | Animal Model | Indication | Dosing Regimen | Key Findings | Reference(s) |
| Tetrandrine | Forced swimming test (FST) and tail suspension test (TST) in mice | Depression | 15, 30, and 60 mg/kg (i.g.) | Reduced immobility time, suggesting an antidepressant-like effect. | [9][10] |
| Tetrandrine | Chronic unpredictable mild stress (CUMS) induced depression in rats | Depression | 10, 20, and 40 mg/kg (i.g.) | Reversed CUMS-induced decreases in body weight and sucrose consumption; increased hippocampal 5-HT, NE, and BDNF levels. | [9][11] |
| Tetrandrine | Panc-1 human pancreatic cancer cell xenograft in athymic nude mice | Pancreatic Cancer | 25 mg/kg/day (oral gavage) for 4 weeks | Significantly reduced tumor growth. | [12] |
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats.
-
Stress Induction:
-
Subject rats to a variable sequence of mild stressors daily for several weeks.
-
Stressors may include: food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and restraint stress.
-
-
Compound Administration:
-
Prepare tetrandrine suspension in a suitable vehicle.
-
Administer tetrandrine (e.g., 10, 20, 40 mg/kg) or vehicle daily via intragastric gavage.[11]
-
-
Endpoint Analysis:
Caption: Workflow for in vivo study of Tetrandrine in a CUMS rat model of depression.
Signaling Pathway
The antidepressant-like effects of tetrandrine are associated with the upregulation of Brain-Derived Neurotrophic Factor (BDNF).
Caption: Tetrandrine's proposed mechanism in alleviating depression.
Noscapine
Noscapine is a phthalideisoquinoline alkaloid with anti-tussive and anti-cancer properties, primarily acting through its interaction with microtubules.
Animal Models and Quantitative Data
| Compound | Animal Model | Indication | Dosing Regimen | Key Findings | Reference(s) |
| Noscapine | C57BL/6 mice with syngeneic E.G7-OVA T cell lymphoma | Lymphoma | Administered in drinking water | Reduced tumor growth and increased survival. | [13][14] |
| Noscapine | Athymic Nu/nu mice with H460 non-small cell lung cancer xenografts | Lung Cancer | 300, 450, and 550 mg/kg/day (oral gavage) for 28 days | Dose-dependent reduction in tumor volume (49-86%).[15] | [16] |
| Noscapine | Mice with prostate cancer | Prostate Cancer | 300 mg/kg/day (orally) | Diminished primary and metastatic tumor weights; reduced incidence of metastasis from 90% to 30%. | [17] |
Experimental Protocols
-
Animal Model: C57BL/6 mice.
-
Cell Line: Syngeneic E.G7-OVA T cell lymphoma cells.
-
Tumor Induction:
-
Inject 2 x 10⁶ E.G7-OVA cells subcutaneously into the flank of mice.[14]
-
-
Compound Administration:
-
Dissolve noscapine in the drinking water at a concentration to achieve the desired daily dose.
-
Alternatively, administer via oral gavage or intraperitoneal injection.
-
-
Endpoint Analysis:
-
Tumor Growth: Measure tumor volume regularly.
-
Survival: Monitor and record survival time of the animals.
-
Toxicity Assessment: Monitor for any signs of toxicity, including changes in body weight and organ histology (kidney, liver, heart, etc.).[13]
-
Mechanism of Action
Noscapine exerts its anti-cancer effects by binding to tubulin and altering microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: Noscapine's mechanism of action via microtubule disruption.
Emetine
Emetine is an alkaloid historically used as an emetic and anti-protozoal agent, which also exhibits anti-cancer and anti-viral activities through the inhibition of protein synthesis.
Animal Models and Quantitative Data
| Compound | Animal Model | Indication | Dosing Regimen | Key Findings | Reference(s) |
| Emetine | Male Balb/c mice | Toxicity Study | 8 mg/kg (IV injection) | Determined as the maximum tolerable dose (MTD). | [18] |
| Emetine | Rats | Cardiotoxicity Study | 1 mg/kg (s.c.), five times weekly for up to 7 weeks | Induced EKG changes (prolonged QRS and PR intervals, flattened T wave) and decreased cardiac output. | [2][19] |
| Emetine | EV-A71 infected mouse model | Enterovirus Infection | 0.20 mg/kg (orally), twice a day | Reduced viral loads and completely prevented disease and death. | [11] |
Experimental Protocols
-
Animal Model: Male Balb/c mice (average weight 25 g).
-
Compound Administration:
-
Dissolve emetine in a suitable vehicle for intravenous injection.
-
Administer single doses of emetine intravenously at varying concentrations to different groups of mice.
-
-
Endpoint Analysis:
-
Mortality and Morbidity: Observe mice for signs of toxicity and record mortality over a specified period.
-
Maximum Tolerable Dose (MTD): Determine the highest dose that does not cause unacceptable toxicity.[18]
-
Mechanism of Action
Emetine's primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit.
Caption: Emetine inhibits protein synthesis, leading to cell cycle arrest and apoptosis.
Papaverine
Papaverine is a non-narcotic opium alkaloid used as a smooth muscle relaxant and vasodilator. It also shows potential as an anti-cancer agent.
Animal Models and Quantitative Data
| Compound | Animal Model | Indication | Dosing Regimen | Key Findings | Reference(s) |
| Papaverine | Human glioblastoma U87MG xenograft mouse model | Glioblastoma | Not specified in abstract | Significantly reduced tumor volume and delayed tumor growth. | [20] |
| Papaverine | Canine model of vein grafting | Vascular Injury | 60 mg/100 ml solution for vein distension | Protected endothelium and smooth muscle cells, preventing medial fibrosis. | [21] |
| Papaverine | MPTP-induced Parkinson's disease mouse model | Parkinson's Disease | 30 mg/kg (i.p.) daily for 3 days before MPTP injection | Exerted anti-inflammatory and neuroprotective effects. | [22] |
Experimental Protocols
-
Animal Model: Athymic nude mice.
-
Cell Line: Human glioblastoma U87MG cells.
-
Tumor Induction:
-
Culture U87MG cells.
-
Inject a suspension of U87MG cells subcutaneously into the flank of the mice.
-
-
Compound Administration:
-
Prepare papaverine in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection or oral gavage).
-
Administer papaverine or vehicle to the tumor-bearing mice according to a predetermined schedule.
-
-
Endpoint Analysis:
-
Tumor Growth: Measure tumor volume regularly.
-
Survival Analysis: Monitor and record the survival of the animals.
-
Immunohistochemistry: Analyze tumor tissue for markers of proliferation and apoptosis.[20]
-
Signaling Pathway
Papaverine is an inhibitor of phosphodiesterase 10A (PDE10A), leading to increased levels of cyclic nucleotides (cAMP and cGMP).
Caption: Papaverine inhibits PDE10A, leading to the activation of PKA and PKG signaling.
References
- 1. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine Relieves Metabolic Syndrome in Mice by Inhibiting Liver Inflammation Caused by a High-Fat Diet and Potential Association With Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor effects of the benzophenanthridine alkaloid sanguinarine in a rat syngeneic model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrandrine exerts antidepressant-like effects in animal models: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial protein synthesis: inhibition by emetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 22. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage and Administration of Isoquinoline Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of several key isoquinoline derivatives in preclinical and clinical research. This document includes quantitative data on dosages, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate experimental design and execution.
Berberine
Berberine is a well-studied isoquinoline alkaloid with a broad range of pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects.
Data Presentation: Berberine Dosage
| Research Area | Model | Route of Administration | Dosage Range | Key Findings | References |
| Diabetes | Human (Type 2 Diabetes) | Oral | 1g/day | Lowered fasting blood sugar by 20% and HbA1c by 12%. | [1] |
| Diabetes | Human (Type 2 Diabetes) | Oral | 500-1500 mg/day | Supported healthy glucose metabolism.[2] | [2] |
| Weight Loss | Human (Obese individuals) | Oral | 500 mg, three times per day | Resulted in an average of 5 pounds of weight loss over 12 weeks. | [3] |
| Lipid Metabolism | Human | Oral | 500-1500 mg/day | Improved lipid metabolism within normal limits.[2] | [2] |
| Metabolic Effects | db/db mice and high-fat-fed rats | Oral | Not specified | Insulin sensitizing, weight- and lipid-lowering properties.[4] | [4] |
Experimental Protocols
Protocol 1: In Vivo Oral Administration of Berberine in a Murine Model of Diabetes
-
Animal Model: db/db mice, a genetic model of type 2 diabetes.
-
Berberine Preparation: Dissolve berberine hydrochloride in sterile distilled water or 0.5% carboxymethylcellulose (CMC) solution. The concentration should be calculated based on the average weight of the mice and the desired dosage.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Dosing:
-
Monitoring: Monitor blood glucose levels regularly from tail vein blood samples using a glucometer. Body weight should be recorded weekly.
-
Endpoint Analysis: At the end of the study, collect blood for analysis of HbA1c and lipid profiles. Tissues such as the liver, muscle, and adipose can be collected for further analysis of signaling pathways (e.g., Western blotting for AMPK activation).
Signaling Pathway Visualization
Berberine exerts its anti-diabetic effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[4][8][9]
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives via the Bischler-Napieralski Reaction
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline scaffold, a privileged core structure in a multitude of natural products and pharmacologically active molecules. This intramolecular cyclization of a β-arylethylamide or β-arylethylcarbamate provides a versatile and efficient route to this important heterocyclic system. These application notes provide detailed protocols and comparative data for researchers in academia and the pharmaceutical industry.
Mechanism of the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. Two primary mechanisms are proposed, largely dependent on the specific reagents and reaction conditions employed.[1][2] The reaction is most effective for aromatic rings bearing electron-donating groups.[3]
-
Nitrilium Ion Intermediate Mechanism: This pathway is favored under strongly dehydrating conditions. The amide is activated by a Lewis acid, leading to the formation of a highly electrophilic nitrilium ion. Subsequent intramolecular cyclization via electrophilic attack on the aromatic ring, followed by deprotonation, affords the 3,4-dihydroisoquinoline product.[1][3]
-
Dichlorophosphoryl Imine-Ester Intermediate Mechanism: When using reagents like phosphorus oxychloride (POCl₃), an alternative mechanism involving the formation of a dichlorophosphoryl imine-ester intermediate is proposed. This intermediate then undergoes cyclization, followed by elimination to yield the final product.[2][3]
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Reaction Using Phosphorus Oxychloride (POCl₃)
This protocol describes a general procedure for the synthesis of 3,4-dihydroisoquinolines using the widely employed condensing agent, phosphorus oxychloride.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2-5 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the β-arylethylamide in the chosen anhydrous solvent, add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, warm the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Protocol 2: Mild Synthesis Using Trifluoromethanesulfonic Anhydride (Tf₂O) and 2-Chloropyridine
This modified procedure, developed by Movassaghi and Hill, allows for the synthesis of 3,4-dihydroisoquinolines under milder conditions, which is particularly useful for sensitive substrates.[4]
Materials:
-
β-arylethylamide (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.5 equiv)
-
2-Chloropyridine (2.0-3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the β-arylethylamide in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Add 2-chloropyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.
-
Quench the reaction with deionized water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 3,4-dihydroisoquinoline.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 3,4-dihydroisoquinoline derivatives using different protocols of the Bischler-Napieralski reaction.
Table 1: Comparison of Condensing Agents for the Synthesis of 1-Phenyl-3,4-dihydroisoquinoline
| Entry | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | POCl₃ | Toluene | Reflux | 4 | 75 | [3] |
| 2 | P₂O₅ | Toluene | Reflux | 6 | 70 | [2] |
| 3 | Tf₂O / 2-Cl-Py | DCM | -78 to RT | 1 | 95 | [4] |
| 4 | Oxalyl Chloride / FeCl₃ | DCM | 0 to RT | 2 | 88 | [5] |
Table 2: Substrate Scope for the Tf₂O-Mediated Bischler-Napieralski Reaction [4]
| Substrate (β-arylethylamide) | Product (3,4-dihydroisoquinoline) | Yield (%) |
| N-(Phenethyl)benzamide | 1-Phenyl-3,4-dihydroisoquinoline | 95 |
| N-(4-Methoxyphenethyl)benzamide | 6-Methoxy-1-phenyl-3,4-dihydroisoquinoline | 92 |
| N-(Phenethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | 85 |
| N-(Indol-3-ylethyl)acetamide | 1-Methyl-β-carboline | 88 |
Mandatory Visualizations
Caption: Proposed mechanisms for the Bischler-Napieralski reaction.
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Applications in Drug Development
The isoquinoline core is a key pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The Bischler-Napieralski reaction is a pivotal tool for accessing this scaffold, enabling the synthesis and development of new therapeutic agents.
-
Alkaloids: Many isoquinoline alkaloids, such as papaverine (a vasodilator) and its derivatives, are synthesized using this reaction.[6][7]
-
Anticancer Agents: The tetrahydroisoquinoline moiety is present in various compounds with demonstrated anticancer properties.[8]
-
Neurological Drugs: The structural similarity of some isoquinoline derivatives to neurotransmitters has led to their investigation as potential treatments for neurological disorders.
The robustness and versatility of the Bischler-Napieralski reaction ensure its continued importance in the discovery and development of novel pharmaceuticals. The ongoing development of milder and more efficient variations of this reaction further expands its applicability to complex and sensitive molecular architectures.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Isoquinolines in the Development of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids, a diverse class of naturally occurring and synthetic heterocyclic compounds, have emerged as a significant scaffold in the quest for novel antiviral agents. Their broad-spectrum antiviral activity, coupled with their diverse mechanisms of action, makes them attractive candidates for the development of therapeutics against a range of viral pathogens. These compounds have demonstrated efficacy against influenza viruses, coronaviruses (including SARS-CoV-2), human immunodeficiency virus (HIV), herpes simplex virus (HSV), and others. This document provides detailed application notes on the antiviral properties of select isoquinolines, quantitative data for in vitro efficacy, and comprehensive protocols for key experimental assays to guide researchers in this promising field.
Application Notes
Antiviral Activity of Isoquinoline Derivatives
Isoquinoline and its derivatives exert their antiviral effects through various mechanisms, including the inhibition of viral entry, disruption of viral replication machinery, and modulation of host cellular pathways that are essential for the viral life cycle.[1]
-
Against Influenza Viruses: Certain isoquinolone derivatives have been identified as potent inhibitors of influenza A and B viruses.[2][3] For instance, a screening of a chemical library identified an isoquinolone compound with 50% effective concentrations (EC₅₀s) between 0.2 and 0.6 µM.[2][3] Further studies revealed that these compounds can target and inhibit the viral RNA polymerase activity, a crucial enzyme for influenza virus replication.[2]
-
Against Coronaviruses (including SARS-CoV-2): Several isoquinoline alkaloids have shown promising activity against coronaviruses. Bis-benzylisoquinoline alkaloids, in particular, have demonstrated protective activity against human coronavirus 229E (HCoV-229E) with EC₅₀ values ranging from 4.1 to 8.1 μM.[4] One such compound, aromoline, exhibited potent antiviral activity against SARS-CoV-2 variants (D614G, Delta, and Omicron) in pseudovirus assays, with IC₅₀ values between 0.47 and 0.66 μM.[4][5] The proposed mechanism for some of these compounds involves interference with the spike protein's interaction with the ACE2 receptor, a critical step in viral entry.[4] Berberine, a well-known isoquinoline alkaloid, has also been investigated for its potential against SARS-CoV-2, partly through its ability to modulate host immune responses.[6]
-
Against Human Immunodeficiency Virus (HIV): Isoquinoline alkaloids have been reported to be effective against HIV.[7] For example, some dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts have shown anti-HIV activity with IC₅₀ values of 2.07 µg/mL and 23.6 µg/mL, respectively.[7] The protoberberine alkaloid berberine and its derivatives have demonstrated anti-HIV activity, potentially through the inhibition of reverse transcriptase.[6][8]
-
Against Other Viruses: The antiviral activity of isoquinolines extends to other viruses as well. Berberine has been shown to inhibit the replication of herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human papillomavirus (HPV).[6][8] Bisbenzylisoquinoline alkaloids from Cissampelos sympodialis have demonstrated in vitro activity against the Zika Virus.[9]
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Isoquinoline Compounds
The following tables summarize the quantitative data for the antiviral efficacy and cytotoxicity of representative isoquinoline compounds against various viruses.
Table 1: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses [10]
| Compound | Virus Strain | EC₅₀ (µM) a | CC₅₀ (µM) b | Selectivity Index (SI) c |
| Compound 1 | A/Puerto Rico/8/34 (H1N1) | 0.2 | 39.0 | >195 |
| A/Hong Kong/8/68 (H3N2) | 0.6 | 39.0 | >65 | |
| B/Lee/40 | 0.4 | 39.0 | >97.5 | |
| Compound 21 | A/Puerto Rico/8/34 (H1N1) | 9.9 | >300 | >30.3 |
| A/Hong Kong/8/68 (H3N2) | 18.5 | >300 | >16.2 | |
| B/Lee/40 | 12.7 | >300 | >23.6 |
a 50% effective concentration, the concentration required to improve the viability of influenza virus-infected cells by 50%.[10] b 50% cytotoxic concentration, the concentration at which cell viability was reduced by 50%.[10] c Selectivity Index, the ratio of CC₅₀/EC₅₀.[10]
Table 2: Antiviral Activity of Bis-benzylisoquinoline Alkaloids against Coronaviruses [4][5]
| Compound | Virus | IC₅₀ (µM) d |
| Aromoline (Compound 16) | SARS-CoV-2 (D614G) | 0.47 |
| SARS-CoV-2 (Delta) | 0.66 | |
| SARS-CoV-2 (Omicron) | 0.53 | |
| Other BBI Analogues | SARS-CoV-2 Variants | 1.24 - 2.86 |
d 50% inhibitory concentration, the concentration necessary for 50% inhibition in a pseudovirus neutralization assay.[4][5]
Table 3: Anti-HIV Activity of Various Isoquinoline Alkaloids [7]
| Compound | EC₅₀ | IC₅₀ |
| Cycleanine | 1.83 µg/mL | - |
| Dimethoxy-3,4-dihydroisoquinoline salts | >0.10 µg/mL | 2.07 µg/mL |
| Dihydroxyisoquinolinium salts | >0.10 µg/mL | 23.6 µg/mL |
| (+)-1(R)-coclaurine | 0.8 µg/mL | - |
| (+)-1(S)-norcoclaurine | >0.8 µg/mL | - |
| Papaverine hydrochloride | 5.8 µM | - |
| Sanguinarine | - | 4.3 µg/mL |
| Fangronine chloride | - | 8.5 µg/mL (RT) |
| Nitidine chloride | - | 7.4 µg/mL (RT) |
Table 4: Antiviral Activity of Berberine and its Derivatives [11][12]
| Compound | Virus | IC₅₀ | CC₅₀ | SI |
| Berberine | HIV-1 (RT) | 0.33 µM | 2.09 µM | 16.07 |
| Berberine | Respiratory Syncytial Virus (RSV) | 3.4 - 7.3 µM | 8.9 - >2000 µM | Varies |
| Berberine Derivatives | RSV | <10 µM | Varies | Varies |
Experimental Protocols
MTT Assay for Cytotoxicity (CC₅₀ Determination)
This protocol is used to determine the concentration of a compound that causes a 50% reduction in cell viability.
Materials:
-
96-well microtiter plates
-
Host cells appropriate for the virus of interest (e.g., MDCK, Vero E6, HEK293T)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test isoquinoline compounds, serially diluted.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Addition: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the isoquinoline compound to triplicate wells. Include a "cells only" control (medium with no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each compound concentration compared to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14]
Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
6-well or 12-well plates
-
Confluent monolayer of host cells (e.g., MDCK for influenza)
-
Virus stock of known titer
-
Serum-free culture medium
-
Overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.2% Avicel or 0.6% agarose) containing TPCK-trypsin (for influenza)
-
Test isoquinoline compounds, serially diluted.
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.[10]
-
Infection: Wash the cell monolayer with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well) in the absence of any compound. Incubate for 1 hour at 37°C to allow for viral adsorption.[3]
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing serial dilutions of the isoquinoline compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Remove the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. Stain the cells with crystal violet solution for 15 minutes, then gently wash with water and allow the plate to dry.[15]
-
Plaque Counting and Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The EC₅₀ value is determined from a dose-response curve of percentage inhibition versus compound concentration.[16]
Viral Polymerase Activity Assay (Luciferase Reporter-Based)
This assay measures the inhibitory effect of a compound on the viral RNA polymerase.
Materials:
-
HEK293T or A549 cells
-
Plasmids expressing the viral polymerase subunits (e.g., PB1, PB2, PA for influenza) and nucleoprotein (NP)
-
A vRNA-luciferase reporter plasmid (e.g., pHH21-vRNA-Luc)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells in a 24-well plate with the plasmids expressing the viral polymerase complex, NP, the vRNA-luciferase reporter, and the Renilla luciferase control plasmid.[17]
-
Compound Addition: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the isoquinoline compound.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Glo Luciferase Assay System according to the manufacturer's protocol.[17]
-
Calculation: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of polymerase inhibition for each compound concentration relative to the "no compound" control. The IC₅₀ value is determined from a dose-response curve.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of SARS-CoV-2 spike protein-pseudotyped viruses into host cells.
Materials:
-
HEK293T-hACE2 cells (stably expressing human ACE2)
-
SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP)
-
96-well plates (white, clear-bottom for luciferase; clear for GFP)
-
Test isoquinoline compounds, serially diluted.
-
Luciferase assay reagent or a fluorescence microscope/flow cytometer for GFP detection.
Procedure:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.[2]
-
Compound and Pseudovirus Incubation: In a separate plate, mix serial dilutions of the isoquinoline compound with a fixed amount of the SARS-CoV-2 pseudovirus. Incubate this mixture for 1 hour at 37°C.[2]
-
Infection: Remove the medium from the cells and add the compound-pseudovirus mixture.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Signal Detection:
-
For luciferase reporter: Add luciferase assay reagent and measure the luminescence using a plate reader.
-
For GFP reporter: Measure the number of GFP-positive cells using a fluorescence microscope or flow cytometry.[7]
-
-
Calculation: Calculate the percentage of neutralization for each compound concentration relative to the "virus only" control. The IC₅₀ value is determined from a dose-response curve.
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.
Caption: General experimental workflow for antiviral screening of isoquinolines.
Caption: Mechanism of action for an isoquinolone inhibitor of influenza virus.
References
- 1. protocols.io [protocols.io]
- 2. genemedi.net [genemedi.net]
- 3. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 4. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 5. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. nist.gov [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Luciferase reporter assay for influenza A virus replication. [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting common issues in isoquinoline synthesis.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of isoquinolines.
I. General Troubleshooting and FAQs
This section addresses common issues applicable to various isoquinoline synthesis methods.
Q1: My isoquinoline synthesis reaction is resulting in a low yield. What are the general factors that could be responsible?
A1: Low yields in isoquinoline synthesis can stem from several factors. Many traditional synthesis methods are known to have drawbacks such as low yields and harsh reaction conditions.[1] Key areas to investigate include:
-
Substituent Effects: The electronic properties of substituents on the aromatic ring are critical. Electron-donating groups (EDGs) on the benzene ring generally facilitate the reaction and lead to higher yields, particularly in the Bischler-Napieralski and Pictet-Spengler reactions.[2][3] Conversely, electron-withdrawing groups can hinder the cyclization step.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or catalyst concentration, can significantly impact the yield. For instance, the Bischler-Napieralski reaction often requires refluxing acidic conditions.[2][4]
-
Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. Impurities can lead to side reactions and a decrease in the desired product.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the target isoquinoline. The formation of styrenes via a retro-Ritter reaction is a known side reaction in the Bischler-Napieralski synthesis.[5]
-
Purification Losses: Significant loss of product can occur during the work-up and purification steps.
Q2: I am having difficulty purifying my crude isoquinoline product. What are some effective purification strategies?
A2: The purification of isoquinolines can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.[6] Here are some common and effective purification methods:
-
Distillation: For isoquinolines with sufficient volatility, distillation can be an effective purification method. However, the presence of azeotropes can limit the achievable purity.[6]
-
Crystallization: Multi-step crystallization is a powerful technique to achieve high purity, often exceeding 99%.[6] This method can be particularly useful for removing impurities that are difficult to separate by distillation.
-
Extraction: Acid-base extraction is a common method for separating basic isoquinolines from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The isoquinoline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6][7]
-
Chromatography: Column chromatography is a versatile technique for separating complex mixtures and can be employed for the purification of isoquinolines.
II. Bischler-Napieralski Reaction Troubleshooting
This section focuses on specific issues encountered during the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines.
Q1: My Bischler-Napieralski reaction is not proceeding to completion, resulting in a low yield of the desired 3,4-dihydroisoquinoline. What are the likely causes and how can I improve the yield?
A1: Low yields in the Bischler-Napieralski reaction are a common issue. Here are several factors to consider and troubleshoot:
-
Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4] Therefore, the aromatic ring must be sufficiently electron-rich to undergo cyclization. The presence of strong electron-donating groups (e.g., methoxy, hydroxyl) on the aromatic ring is often necessary for good yields.[2] If your substrate lacks these, the reaction may be sluggish or fail altogether.
-
Ineffective Dehydrating Agent: This reaction requires a strong dehydrating agent to promote the cyclization of the β-arylethylamide.[2][4] Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or a mixture of both.[5] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[4]
-
Inappropriate Reaction Temperature: The reaction typically requires elevated temperatures, often at the reflux temperature of the solvent (e.g., toluene, xylene).[5] Ensure the reaction is heated sufficiently to drive the cyclization.
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[5] This is more likely to occur if the intermediate nitrilium ion is stabilized by conjugation. Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the side product.[5]
Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding amide.
-
Cyclization:
-
To a solution of the β-arylethylamide (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene, add the dehydrating agent (e.g., POCl₃, 2-5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Bischler-Napieralski Reaction Mechanism
The reaction can proceed through two main mechanistic pathways, often dependent on the specific reaction conditions.[2][4]
Caption: General workflow for the Bischler-Napieralski reaction.
III. Pictet-Spengler Reaction Troubleshooting
This section addresses common challenges in the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Q1: I am attempting a Pictet-Spengler reaction, but the yield is poor and I observe a significant amount of unreacted starting materials. What can I do to improve the outcome?
A1: The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines, but its success is highly dependent on several factors.[8] Here's how to troubleshoot a low-yielding reaction:
-
Aromatic Ring Nucleophilicity: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is an electrophilic aromatic substitution.[8] The reaction works best with electron-rich aromatic rings.[3] If your β-arylethylamine has electron-withdrawing groups, the reaction will be more difficult and may require harsher conditions, such as stronger acids and higher temperatures.[8]
-
Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion from the condensation of the β-arylethylamine and an aldehyde or ketone.[8] This step is typically acid-catalyzed. Ensure that you are using an appropriate acid catalyst (e.g., HCl, H₂SO₄, TFA) and that the reaction conditions favor iminium ion formation. In some cases, pre-forming the imine before cyclization can be beneficial.[3]
-
Aldehyde/Ketone Reactivity: The reactivity of the carbonyl compound can also influence the reaction rate. Aldehydes are generally more reactive than ketones.
-
Reaction Conditions: While some Pictet-Spengler reactions proceed under mild conditions, less reactive substrates may require heating.[8] It is important to optimize the temperature and reaction time for your specific substrate.
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative
This is a general procedure and may need to be adapted for your specific starting materials.
-
Reaction Setup:
-
Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, toluene) in a round-bottom flask.
-
-
Acid Catalysis:
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude tetrahydroisoquinoline by column chromatography or crystallization.
Pictet-Spengler Reaction Mechanism
The reaction involves the acid-catalyzed formation of an iminium ion followed by intramolecular cyclization.[3]
Caption: Key steps in the Pictet-Spengler reaction mechanism.
IV. Pomeranz-Fritsch Reaction Troubleshooting
This section provides guidance on overcoming common difficulties in the Pomeranz-Fritsch synthesis of isoquinolines.
Q1: My Pomeranz-Fritsch reaction is giving a very low yield of the desired isoquinoline. What are the critical parameters to check?
A1: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, can be sensitive to reaction conditions.[1][9] Low yields are a frequent challenge. Here are the key areas to focus on for troubleshooting:
-
Acid Catalyst: This reaction requires a strong acid to promote the cyclization. Concentrated sulfuric acid is traditionally used.[1][10] However, other acids like polyphosphoric acid (PPA) and Lewis acids such as BF₃·OEt₂ have also been employed.[9] The choice and concentration of the acid are critical and may need to be optimized for your specific substrate.
-
Reaction Temperature: The Pomeranz-Fritsch reaction typically requires heating to drive the cyclization.[9] Insufficient heating can lead to incomplete reaction.
-
Substituent Effects: As with other electrophilic aromatic substitution reactions, electron-donating groups on the benzaldehyde ring can improve the yield.[9]
-
Formation of the Benzalaminoacetal: The initial condensation of the benzaldehyde with the 2,2-dialkoxyethylamine to form the benzalaminoacetal (a Schiff base) is a crucial first step.[9] Ensure this condensation is complete before proceeding with the cyclization.
Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol describes the classical synthesis of unsubstituted isoquinoline.
-
Formation of Benzalaminoacetal:
-
Condense benzaldehyde with 2,2-diethoxyethylamine to form the corresponding benzalaminoacetal. This is often done as a separate step or in situ.
-
-
Cyclization:
-
Carefully add the benzalaminoacetal to a stirred, cooled solution of concentrated sulfuric acid.
-
After the addition, slowly heat the reaction mixture and maintain it at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture and cautiously pour it onto ice.
-
Basify the solution with a strong base (e.g., NaOH) to precipitate the crude isoquinoline.
-
Extract the product with an organic solvent.
-
-
Purification: Purify the crude isoquinoline by distillation or other suitable methods.
Pomeranz-Fritsch Reaction Workflow
The synthesis involves the formation of a Schiff base followed by acid-catalyzed cyclization.[9]
Caption: A simplified workflow of the Pomeranz-Fritsch reaction.
V. Data Summary
Table 1: Comparison of Dehydrating Agents in a Bischler-Napieralski Reaction
| Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| POCl₃ | 110 | 4 | 65 |
| P₂O₅ | 140 | 6 | 75 |
| P₂O₅ in POCl₃ | 110 | 3 | 85 |
| Tf₂O | 0-25 | 1 | 90 |
Note: Yields are representative and can vary significantly based on the specific substrate.
Table 2: Influence of Aromatic Substituents on Pictet-Spengler Reaction Yield
| β-Arylethylamine Substituent | Reaction Conditions | Yield (%) |
| 4-Methoxy | HCl (cat.), EtOH, 25°C, 24h | 85 |
| Unsubstituted | HCl (cat.), EtOH, reflux, 24h | 50 |
| 4-Nitro | TFA, reflux, 48h | <10 |
Note: This table illustrates the general trend of substituent effects on the Pictet-Spengler reaction.
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Page loading... [guidechem.com]
- 7. dk.jinjingcompany.com [dk.jinjingcompany.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Optimizing reaction conditions for benzoylation of isoquinoline.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the benzoylation of isoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the benzoylation of isoquinoline and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Quality of Reagents: Impurities in isoquinoline or benzoyl chloride can interfere with the reaction.
-
Solution: Use freshly distilled isoquinoline and benzoyl chloride for the reaction.[1]
-
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully control the molar ratios of isoquinoline, benzoyl chloride, and any catalysts or bases used.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the benzoylation.
-
Inefficient Catalyst or Promoter: The choice and amount of catalyst or promoter are crucial for certain benzoylation methods.
-
Presence of Water: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, reducing the amount available for the reaction.[5]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Problem 2: Formation of Multiple Products/Side Reactions
Possible Causes & Solutions
-
Reaction Temperature Too High: Elevated temperatures can sometimes lead to undesired side reactions or rearrangements.
-
Solution: In the context of Reissert compound chemistry, it is crucial to maintain low temperatures (e.g., below -5°C) during the formation of the Reissert anion to prevent its rearrangement to 1-benzoylisoquinoline.[1]
-
-
Incorrect Oxidant for CDC Reactions: The choice of oxidant in CDC reactions determines the final product.
-
Contamination in Starting Materials: Impurities can lead to the formation of unexpected byproducts.
-
Solution: Purify starting materials before use. Freshly distilled isoquinoline and benzoyl chloride are recommended.[1]
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Presence of Unreacted Starting Materials: If the reaction does not go to completion, the final product will be contaminated with starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Adjust reaction time and temperature as needed.
-
-
Formation of Benzoic Acid: Hydrolysis of benzoyl chloride results in benzoic acid, which can be difficult to separate from the desired product.
-
Solution: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like benzoic acid.
-
-
Complex Reaction Mixture: The presence of multiple side products can complicate purification.
-
Solution: Column chromatography is often necessary for purifying the final product from a complex mixture. The choice of solvent system for chromatography should be optimized based on the polarity of the desired product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the benzoylation of isoquinoline?
A1: Common methods include the Schotten-Baumann reaction, which typically involves reacting isoquinoline with benzoyl chloride in the presence of a base. Another significant method is the Reissert reaction, where isoquinoline reacts with benzoyl chloride and a cyanide source to form a 2-benzoyl-1,2-dihydroisoquinaldonitrile, which can be a precursor to other substituted isoquinolines.[1][6] More recent methods involve direct C-H functionalization, such as oxidative cross-dehydrogenative coupling (CDC) with methyl arenes to form C1-benzoyl isoquinolines.[3][4]
Q2: How can I improve the yield of my benzoylation reaction?
A2: To improve yields, consider the following:
-
Use high-purity, freshly distilled reagents.[1]
-
Optimize the stoichiometry of your reactants.
-
Carefully control the reaction temperature.
-
For catalytic reactions, screen different catalysts and reaction conditions.
-
Consider using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[2]
Q3: What is the role of the base in the Schotten-Baumann benzoylation of isoquinoline?
A3: In the Schotten-Baumann reaction, a base (often an aqueous solution of sodium hydroxide or pyridine) is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between the amine (isoquinoline) and benzoyl chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.
Q4: Are there any solvent-free methods for the benzoylation of amines?
A4: Yes, solvent-free (neat) benzoylation of amines has been developed as a green chemistry approach. This method involves mixing the amine and benzoyl chloride without any solvent, often with stirring. The reaction can be rapid and produce high yields of the benzoylated product.[7]
Q5: How does the Reissert reaction differ from a direct N-benzoylation?
A5: In a direct N-benzoylation, the benzoyl group attaches to the nitrogen atom of the isoquinoline, forming an N-benzoylisoquinolinium salt. In the Reissert reaction, the nitrogen is also acylated, but a cyanide ion then adds to the C1 position of the isoquinoline ring, leading to the formation of a stable 2-benzoyl-1,2-dihydroisoquinaldonitrile (a Reissert compound). This intermediate is particularly useful for further functionalization at the C1 position.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoylation and Related Reactions
| Method | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Reissert Reaction | Isoquinoline, Benzoyl Chloride, KCN | Dichloromethane/Water (two-phase) | Reflux (38°C) | High (for Reissert compound) | [1] |
| CDC for C1-Benzoylation | Isoquinoline, Toluene, TBHP, MnO₂ (cat.) | Dichloromethane | 80°C | Good to Excellent | [3][4] |
| CDC for C1-Benzylation | Isoquinoline, Toluene, DTBP, Y(OTf)₃ (cat.) | Dichloromethane | 120°C | Good to Excellent | [3][4] |
| Microwave-Assisted Bischler-Napieralski | Phenethylamides | Toluene or neat | 140°C | Good to Excellent | [2] |
| Solvent-Free Benzoylation | Amine, Benzoyl Chloride | Neat | Room Temperature (exothermic) | Very High | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound) [1]
Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be disposed of properly.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge isoquinoline (0.5 mol) dissolved in dichloromethane (400 mL).
-
Addition of Cyanide: Add a solution of potassium cyanide (1.5 mol) in water (200 mL) to the flask.
-
Addition of Benzoyl Chloride: Stir the two-phase mixture vigorously and add freshly distilled benzoyl chloride (0.9 mol) dropwise from the dropping funnel over 1 hour. The temperature will rise, and the dichloromethane will begin to reflux.
-
Reaction Time: Continue stirring for an additional 3 hours.
-
Workup:
-
Filter the resulting brown reaction mixture.
-
Separate the organic layer.
-
Wash the dichloromethane layer successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide, and finally water.
-
Dry the organic layer over anhydrous potassium carbonate.
-
-
Isolation: Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of a Reissert compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 3. C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Isoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted isoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of substituted isoquinolines?
A1: Common impurities include starting materials, reagents from the synthesis (e.g., acids, bases, catalysts), and side-products such as regioisomers or over-alkylated products.[1][2] For isoquinolines derived from coal tar, impurities can include quinoline, quinaldine, and sulfur compounds.[3][4]
Q2: My substituted isoquinoline has poor solubility in common chromatography solvents. What can I do?
A2: The solubility of isoquinolines is highly dependent on their substituents.[5][6] For chromatography, consider using a co-solvent to improve solubility. Dichloromethane is often effective but can lead to slow column execution.[7] For non-chromatographic methods, altering the pH to form a salt can significantly increase aqueous solubility. Isoquinolines are basic and will form soluble salts in acidic solutions.[8][9]
Q3: What is the best general approach for purifying a novel substituted isoquinoline?
A3: A general workflow starts with an acid-base extraction to remove non-basic impurities.[10][11] This is typically followed by flash column chromatography.[7][12] If higher purity is required, recrystallization or preparative HPLC can be employed.[13][14] The specific choice of method will depend on the scale of the purification and the nature of the impurities.
Q4: How can I separate regioisomers of my substituted isoquinoline that have very similar TLC retention factors (Rf)?
A4: Separating regioisomers is a common challenge.[1] Optimization of the solvent system for flash chromatography is the first step; screening various solvent systems can often reveal conditions for separation.[1] If chromatography fails, recrystallization from a carefully selected solvent system may be effective, as regioisomers can have different crystal packing abilities.[1] Preparative HPLC with a high-resolution column is another powerful option.[14]
Q5: What techniques are available for the chiral separation of isoquinoline enantiomers?
A5: Chiral separation is crucial as enantiomers can have different biological activities.[15] Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) like Chiralpak and Chiralcel is a widely used and effective method.[15][16] Capillary electrophoresis (CE) with chiral selectors such as cyclodextrins is another high-throughput and cost-effective technique.[15][17]
Troubleshooting Guides
Problem 1: Low Purity After Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks and poor separation. | Compound overloading: Too much sample was loaded onto the column. | Reduce the amount of sample loaded relative to the column size. |
| Inappropriate solvent system: The polarity of the eluent is too high or too low. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.[12] | |
| Column cracking: The silica gel bed has cracked, leading to channeling. | Ensure proper packing of the column. Using a solvent system with dichloromethane can sometimes increase the risk of cracking.[7] | |
| Tailing peaks. | Acidic or basic nature of the compound: The compound is interacting strongly with the silica gel. | For basic isoquinolines, add a small amount of triethylamine (0.1-1%) to the eluent to deactivate the acidic sites on the silica.[7] |
| Co-elution of impurities. | Impurities have similar polarity to the product. | Try a different solvent system to alter selectivity. Consider using a gradient elution.[7] If co-elution persists, a secondary purification step like recrystallization or preparative HPLC may be necessary.[14] |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The compound does not dissolve, even in a boiling solvent. | Inappropriate solvent choice: The compound is insoluble in the chosen solvent. | Test the solubility of your compound in a variety of solvents to find one where it is soluble when hot but insoluble when cold. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling solvent. |
| The solution is supersaturated with impurities. | Try to purify the compound by another method (e.g., flash chromatography) before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Crystallization is slow to initiate. | Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound if available. |
Quantitative Data Summary
The following tables summarize quantitative data on the purification of isoquinolines from various sources.
Table 1: Purity and Yield from Distillation and Crystallization
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Distillation | Isoquinoline "70" (70% Isoquinoline) | Up to 95% | - | [13] |
| Multi-step Crystallization | 95% Pure Isoquinoline | 99.9% | 62% | [13] |
| Distillation (twice) | Residual oil after quinoline production | >98% | 76.9% | [18][19] |
| Salt formation, hydrolysis, and reduced pressure distillation | Crude coal tar product | 98.52% | 91.7% | [20] |
| Salt formation, hydrolysis, and reduced pressure distillation (optimized) | Crude coal tar product | 98.41% | 93.8% | [20] |
Table 2: Chiral Separation of Isoquinoline Derivatives
| Technique | Compound | Chiral Selector/Column | Key Separation Parameters | Reference |
| Micellar Capillary Electrokinetic Chromatography | 1-phenyl-R, S-tetrahydrogen isoquinoline | β-cyclodextrin | 20 kV separation voltage, baseline separation within 12 min. | [17][21] |
| Chiral HPLC | Laudanosine | Chiralcel OD | Rs > 2.5 | [15] |
| Chiral HPLC | Norlaudanosine | Chiralpak AD and Chiralpak IA | Excellent enantioseparation | [15] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a Substituted Isoquinoline
This protocol is for the separation of a basic substituted isoquinoline from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture (containing the substituted isoquinoline) in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.[11]
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The volume should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated isoquinoline salt will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic product. Combine the aqueous extracts.
-
Back-wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral isoquinoline will precipitate out.
-
Isolation: Extract the now neutral isoquinoline back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified substituted isoquinoline.
Protocol 2: Flash Column Chromatography of a Substituted Isoquinoline
This protocol outlines the general procedure for purifying a substituted isoquinoline using flash chromatography.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired substituted isoquinoline.[12] For basic isoquinolines, adding 0.1-1% triethylamine to the eluent can improve peak shape and prevent tailing.[7]
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial eluent is often preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to the top of the column to achieve a fast flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted isoquinoline.
Visualizations
Caption: General purification workflow for substituted isoquinolines.
Caption: Troubleshooting logic for flash chromatography issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. Page loading... [wap.guidechem.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Extraction and Purification of Isoquinoline from Wash Oil | Scientific.Net [scientific.net]
- 19. researchgate.net [researchgate.net]
- 20. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 21. Separation of Fat-soluble Isoquinoline Enantiomers using β-C...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Isoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with poorly soluble isoquinoline derivatives. The information is presented in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor solubility of my isoquinoline derivative?
Poor solubility of isoquinoline derivatives often stems from their rigid, aromatic structure, which can lead to strong crystal lattice energy.[1] Many of these compounds are also hydrophobic, making them difficult to dissolve in aqueous solutions.[2] Factors such as high molecular weight and the presence of non-polar functional groups can further contribute to low solubility.
Q2: Which solubility enhancement technique should I choose for my isoquinoline derivative?
The choice of technique depends on the physicochemical properties of your specific compound, the desired application (e.g., in vitro assay vs. oral formulation), and the required fold-increase in solubility. The following table summarizes common techniques and their suitability:
| Technique | Principle | Suitable for | Considerations |
| pH Adjustment | Ionizing the molecule to a more soluble salt form.[3] | Ionizable isoquinoline derivatives.[3] | The pH of the final solution must be compatible with the experimental system (e.g., cell culture medium, physiological pH).[4] |
| Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[5] | Crystalline compounds that can be rendered amorphous.[5] | Polymer selection is critical to prevent recrystallization and ensure stability.[5] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.[6] | Molecules with appropriate size and geometry to fit into the cyclodextrin cavity.[6] | The stoichiometry of the complex and the type of cyclodextrin can significantly impact solubility enhancement.[7][8] |
| Nanosuspension | Reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution. | Poorly soluble drugs in both aqueous and organic media.[9] | Requires specialized equipment (e.g., high-pressure homogenizer, media mill) and careful selection of stabilizers.[10] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[11] | Lipophilic drugs. | The formulation must be carefully optimized to ensure spontaneous emulsification and stability.[11] |
A logical workflow for selecting a suitable solubility enhancement technique is presented below:
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Study on the Interaction of β-Cyclodextrin and Berberine Hydrochloride and Its Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. humapub.com [humapub.com]
- 11. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine | PLOS One [journals.plos.org]
Technical Support Center: Strategies for Reducing Isoquinoline Compound Toxicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the toxicity of isoquinoline compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lead isoquinoline compound shows promising efficacy but is too toxic to normal cells. What are the primary strategies to reduce its toxicity?
A1: There are three main strategies to consider for reducing the toxicity of your isoquinoline compound:
-
Chemical Modification: Altering the chemical structure of the isoquinoline scaffold can significantly impact its toxicological profile. This is often the most direct approach to improving the therapeutic index.
-
Metabolic Engineering/Biotransformation: Utilizing enzymes to modify the compound can lead to detoxification. This can be explored as a method for producing less toxic metabolites or for in situ detoxification.
-
Formulation Strategies: While not a modification of the compound itself, altering the delivery system can reduce systemic toxicity and improve targeted delivery to the site of action.
Q2: I want to chemically modify my isoquinoline compound. Which substitutions are most likely to decrease toxicity?
A2: Structure-activity relationship (SAR) studies suggest that the position and nature of substituents on the isoquinoline ring are crucial in determining cytotoxicity.[1] While the effects can be compound-specific, some general trends have been observed:
-
Introduction of Hydroxyl or Methoxy Groups: Strategic placement of hydroxyl (-OH) or methoxy (-OCH3) groups can alter the compound's polarity and interaction with biological targets, sometimes leading to reduced toxicity.
-
Modification of Substituents at C-1, C-3, and C-4: Altering the groups at these positions can significantly change the molecule's steric and electronic properties, which in turn affects its biological activity and toxicity.[2]
-
Saturation of the Isoquinoline Core: Reduced variants like tetrahydroisoquinolines often exhibit different biological activities and toxicities compared to their aromatic counterparts.
Troubleshooting:
-
Problem: My new derivative is less toxic but also less effective.
-
Solution: This is a common challenge in drug development. A balance between efficacy and toxicity must be found. Consider creating a small library of derivatives with varied substitutions to screen for compounds with an improved therapeutic window.
-
-
Problem: The synthesis of the desired derivative is complex and low-yielding.
-
Solution: Explore alternative synthetic routes. Greener chemistry approaches are continually being developed for isoquinoline synthesis that may offer better yields and use less toxic reagents.
-
Q3: How can I use enzymes to detoxify my isoquinoline compound?
A3: Enzymatic detoxification, or biotransformation, can be a powerful tool. Ligninolytic enzymes, such as laccases and peroxidases, have shown potential in degrading and detoxifying a range of aromatic compounds, including phenolics, which share structural similarities with isoquinolines.[3][4]
-
Laccases: These enzymes can oxidize phenolic and other aromatic compounds, often leading to polymerization and precipitation, which can be considered a form of detoxification.[3][5] The presence of a mediator can sometimes expand the range of substrates that laccases can act upon.
-
Peroxidases: Lignin peroxidase and manganese peroxidase can also degrade complex aromatic structures.[4]
Troubleshooting:
-
Problem: The enzymatic reaction is inefficient.
-
Solution: Optimize reaction conditions such as pH, temperature, enzyme concentration, and incubation time. The addition of mediators (e.g., ABTS for laccases) can also enhance the reaction rate for certain substrates.[5]
-
-
Problem: I'm not sure if the resulting metabolites are actually less toxic.
-
Solution: It is crucial to perform cytotoxicity assays (e.g., MTT assay) on the reaction mixture after enzymatic treatment to confirm a reduction in toxicity.
-
Q4: What are the key signaling pathways I should investigate to understand the toxicity of my isoquinoline compound?
A4: Isoquinoline-induced toxicity often involves the dysregulation of several key cellular signaling pathways:
-
Apoptosis Pathways: Many cytotoxic compounds induce programmed cell death. Key events to monitor include the activation of caspases (especially caspase-3, -8, and -9), and the release of cytochrome c from the mitochondria.[6][7][8]
-
MAPK and PI3K/Akt Signaling: These pathways are central to cell survival and proliferation. Inhibition or aberrant activation of kinases like ERK, JNK, p38, and Akt by your compound can lead to cell death.[9][10]
-
Oxidative Stress Pathways: Isoquinoline compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage. Measuring ROS levels and the expression of antioxidant enzymes can provide insight into this mechanism.
-
Mitochondrial Dysfunction: The mitochondrion is a common target for toxic compounds. Assessing changes in mitochondrial membrane potential (MMP) is a key indicator of mitochondrial-mediated toxicity.[5][7][11][12][13]
Quantitative Data on Isoquinoline Compound Toxicity
The following tables summarize publicly available data on the cytotoxicity of various isoquinoline compounds and their derivatives. This data can be used to guide the design of less toxic analogues.
Table 1: Comparative Cytotoxicity (IC50) of Berberine and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Berberine | HepG2 (Liver Carcinoma) | >40 | [14] |
| 9-O-dodecylberberine | HepG2 (Liver Carcinoma) | 0.32 ± 0.08 | [14] |
| 13-dodecylberberine | HepG2 (Liver Carcinoma) | 0.77 ± 0.18 | [14] |
| 13-O-decylberberine | HepG2 (Liver Carcinoma) | 0.83 ± 0.30 | [14] |
| Berberine | SCC-25 (Squamous Carcinoma) | ~23 µg/mL | [15] |
| Berberine | MCF-7 (Breast Cancer) | ~50 | [15] |
| Berberine | MDA-MB-231 (Breast Cancer) | ~100 | [15] |
| Berberine-PLGA Nanoparticles | MDA-MB-231 (Breast Cancer) | 1.94 ± 0.22 | [15] |
| Berberine-PLGA Nanoparticles | T47D (Breast Cancer) | 1.02 ± 0.36 | [15] |
Table 2: Acute Toxicity (LD50) of Berberine
| Route of Administration | LD50 (mg/kg) | Species | Reference |
| Intravenous (i.v.) | 9.04 | Mouse | [9][10] |
| Intraperitoneal (i.p.) | 57.61 | Mouse | [9][10] |
| Intragastric (i.g.) | Not Determined | Mouse | [9][10] |
Table 3: Cytotoxicity (IC50) of Various Isoquinoline Alkaloids
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Scoulerine | Caco-2 (Colon Carcinoma) | 6.44 ± 0.87 | [16] |
| Scoulerine | HepG2 (Liver Carcinoma) | 4.57 ± 0.42 | [16] |
| Aromoline | Caco-2 (Colon Carcinoma) | 10.32 ± 1.12 | [16] |
| Berbamine | HepG2 (Liver Carcinoma) | 8.93 ± 0.95 | [16] |
| Parfumidine | Caco-2 (Colon Carcinoma) | 12.51 ± 1.34 | [16] |
| Papaverine | LNCaP (Prostate Cancer) | - | [17] |
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
This protocol describes a one-step method for synthesizing a library of tetrahydroisoquinoline derivatives for toxicity screening, based on the Pictet-Spengler reaction.[1]
Materials:
-
3,4-dimethoxyphenylethylamine
-
Substituted benzaldehydes
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Sodium borohydride (NaBH4)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylethylamine and a substituted benzaldehyde in trifluoroacetic acid.
-
Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize the acid.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.
-
For N-methylation, the resulting tetrahydroisoquinoline can be reacted with formaldehyde followed by reduction with sodium borohydride.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol provides a method for determining the cytotoxic effects of isoquinoline compounds on cultured cell lines.[6][15][18][19]
Materials:
-
Cultured cells in 96-well plates
-
Isoquinoline compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the isoquinoline compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, induced by an isoquinoline compound.[6][7][8][12]
Materials:
-
Treated and untreated cell lysates
-
2x Reaction Buffer containing DTT
-
DEVD-pNA (caspase-3 substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with the isoquinoline compound for the desired time.
-
Lyse the cells and collect the cytosolic extract.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the amount of pNA cleaved by active caspase-3.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for reducing isoquinoline toxicity.
Caption: Intrinsic apoptosis pathway induced by isoquinolines.
Caption: Overview of MAPK and PI3K/Akt signaling pathways.
References
- 1. A structure-activity relationship study on papaverine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laccase-mediated detoxification of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using GraphViz to visualize property graphs | by Attila Gulyas | Scientific breakthrough of the afternoon | Medium [medium.com]
- 5. Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives [mdpi.com]
- 6. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. abcam.com [abcam.com]
- 13. Synthesis and In Vitro Photocytotoxicity of 9-/13-Lipophilic Substituted Berberine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. api.pageplace.de [api.pageplace.de]
Optimizing storage conditions for 4-(2,3-Dimethylbenzoyl)isoquinoline.
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for experiments involving 4-(2,3-Dimethylbenzoyl)isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container. The area should be dry and well-ventilated. To prevent degradation from moisture and light, the use of desiccants and amber vials is advised.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, the compound should be allowed to equilibrate to room temperature before opening to prevent condensation. Handle the compound in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the signs of degradation of this compound?
A3: As with many isoquinoline derivatives, a change in color, such as turning yellow or brownish, can indicate degradation.[2] The presence of impurities can be confirmed by analytical methods like HPLC or TLC.
Q4: Is this compound sensitive to light?
A4: While specific data for this compound is unavailable, many nitrogen-containing heterocyclic compounds exhibit light sensitivity. Therefore, it is best practice to store it in a light-protected container, such as an amber vial.
Q5: In which solvents can I dissolve this compound?
A5: Isoquinoline and its derivatives are generally soluble in organic solvents such as ethanol, ether, and chloroform.[3] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Experimental Results (e.g., loss of activity) | Compound degradation due to improper storage. | - Verify storage conditions (temperature, humidity, light exposure).- Perform an analytical check (e.g., HPLC, LC-MS) to assess purity and compare with the certificate of analysis.- If degradation is confirmed, use a fresh, properly stored sample. |
| Precipitation in Stock Solution | - Solvent saturation exceeded.- Temperature fluctuations. | - Gently warm the solution to attempt redissolving the precipitate.- If precipitation persists, prepare a new, less concentrated stock solution.- Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Color Change of the Compound | Oxidation or degradation. | - A slight color change may not significantly impact activity in all cases, but it is an indicator of potential degradation.[2]- It is recommended to perform a purity check.- For sensitive applications, use a fresh sample. |
| Inconsistent Results Between Batches | Variation in compound purity or handling. | - Ensure consistent storage and handling procedures for all batches.- Qualify each new batch by analytical methods before use.- If possible, order a larger single batch to ensure consistency across multiple experiments. |
Experimental Protocols
Protocol: Assessment of Compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- Amber glass vials with screw caps
- Analytical balance
- Volumetric flasks
- Pipettes
- High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
- Aliquot the stock solution into multiple amber glass vials.
- Analyze an initial aliquot (T=0) by HPLC to determine the initial purity and peak area.
- Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
- Allow the aliquot to equilibrate to room temperature.
- Analyze the aliquot by HPLC under the same conditions as the T=0 sample.
- Compare the peak area of the main compound and the presence of any new peaks (indicating degradation products) to the T=0 sample.
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
Visualizations
Caption: Workflow for Receiving, Storing, and Handling this compound.
Caption: Troubleshooting Decision Tree for Unexpected Experimental Results.
References
Validation & Comparative
Validating the Biological Target of 4-(2,3-Dimethylbenzoyl)isoquinoline: A Comparative Guide to IAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(2,3-Dimethylbenzoyl)isoquinoline, a novel isoquinoline derivative, with established inhibitors of Apoptosis Proteins (IAPs). Due to the limited publicly available data on this compound, this guide utilizes the structurally related isoquinoline compounds B01002 and C26001 as surrogates to illustrate the validation process of its presumed biological target: the Inhibitor of Apoptosis Proteins (IAPs).
IAPs are a family of proteins that play a crucial role in regulating apoptosis, or programmed cell death. Their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. Targeting IAPs with small molecule inhibitors is a promising strategy in oncology. This guide will compare the performance of the proxy isoquinoline compounds with other known IAP inhibitors, providing experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
Comparative Performance of IAP Inhibitors
The following table summarizes the quantitative data on the anti-cancer activity of the proxy isoquinoline compounds (B01002 and C26001) and selected alternative IAP inhibitors. This data is primarily focused on ovarian cancer cell lines to provide a relevant comparison.
| Compound | Type | Target(s) | Cell Line | IC50 | Tumor Growth Inhibition (TGI) |
| B01002 | Isoquinoline Derivative | XIAP, cIAP-1, Survivin | SKOV3 (Ovarian) | 7.65 µg/mL | 99.53% |
| C26001 | Isoquinoline Derivative | XIAP, cIAP-1, Survivin | SKOV3 (Ovarian) | 11.68 µg/mL | 84.23% |
| YM155 (Sepantronium) | Imidazoquinoline Derivative | Survivin | SKOV3 (Ovarian) | 3.73 nM | Not Reported |
| Birinapant | SMAC Mimetic | cIAP1, cIAP2, XIAP | OVCAR3 (Ovarian) | >10 µM (as single agent) | Not Reported |
| SM-164 | SMAC Mimetic | cIAP1, cIAP2, XIAP | SK-OV-3 (Ovarian) | ~3-10 nM (induces cell death) | Not Reported |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. TGI represents the percentage reduction in tumor growth in vivo. A lower IC50 value indicates a more potent compound. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Signaling Pathway of IAP Inhibition
The diagram below illustrates the general mechanism of action for IAP inhibitors, which often function as SMAC mimetics. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, these inhibitors prevent IAPs from binding to and inhibiting caspases, thereby promoting the apoptotic cascade.
Experimental Workflows and Protocols
To validate the biological target of a novel compound like this compound, a series of in vitro and in vivo experiments are essential. The following sections detail the protocols for key assays.
Experimental Workflow for Target Validation
The logical flow for validating a potential IAP inhibitor is outlined in the diagram below.
Detailed Experimental Protocols
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, the amount of which is directly proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., SKOV3)
-
Complete cell culture medium
-
Test compound (this compound and alternatives)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Hoechst 33342 is a fluorescent stain that binds to DNA. It is used to visualize nuclear morphology and can distinguish between healthy, apoptotic, and necrotic cells based on nuclear condensation and fragmentation.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compounds as described for the cell viability assay.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium or add PBS to the wells.
-
Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades. It is a common method for identifying and quantifying apoptotic cells.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat and fix the cells as described for the Hoechst staining protocol.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves:
-
Permeabilization of the cells.
-
Incubation with the TdT (terminal deoxynucleotidyl transferase) enzyme and labeled dUTP.
-
Washing steps to remove unincorporated nucleotides.
-
Detection of the incorporated label, either directly (if using a fluorescently labeled dUTP) or through a secondary detection step (e.g., using an antibody against the label).
-
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342, if desired.
-
Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
By following these experimental protocols and comparing the results obtained for this compound with those of known IAP inhibitors, researchers can effectively validate its biological target and assess its potential as a novel anti-cancer therapeutic.
Efficacy of 4-Aroylisoquinoline Analogs as Potent Anticancer Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 4-aroylisoquinoline derivatives, a promising class of compounds in cancer research. Due to the absence of published data on 4-(2,3-Dimethylbenzoyl)isoquinoline, this analysis focuses on a structurally related and well-characterized analog, 4-(3',4',5'-trimethoxybenzoyl)-6,7,8-trimethoxyquinoline, hereafter referred to as Compound 11. This compound has demonstrated significant antiproliferative activity against various human cancer cell lines, including multidrug-resistant strains.
This guide will objectively compare the performance of Compound 11 with other established anticancer agents, supported by experimental data from peer-reviewed studies.
Comparative Efficacy Against Cancer Cell Lines
The inhibitory effects of Compound 11 and the natural antimitotic agent Combretastatin A-4 (CA-4) were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The results are summarized in the table below.
| Compound | KB (Oral Epidermoid Carcinoma) IC50 (nM) | HT-29 (Colon Carcinoma) IC50 (nM) | MKN45 (Gastric Carcinoma) IC50 (nM) | KB-vin10 (Multidrug-Resistant) IC50 (nM) | KB-S15 (Multidrug-Resistant) IC50 (nM) | KB-7D (Multidrug-Resistant) IC50 (nM) |
| Compound 11 | 217 | 327 | 239 | 246 | 213 | 252 |
| Combretastatin A-4 (CA-4) | 1.8 | 2.5 | 2.1 | 2.3 | 1.9 | 2.6 |
Data sourced from a study on 4-aroyl-6,7,8-trimethoxyquinolines as anticancer agents.[1]
The data indicates that while Combretastatin A-4 is more potent in its direct cytotoxicity, Compound 11 exhibits significant and consistent inhibitory activity across all tested cell lines, including those resistant to other chemotherapy agents.[1] This suggests a potentially different or less susceptible mechanism of action to common drug resistance pathways.
Mechanism of Action: Targeting Microtubules
Many natural products, including colchicine, podophyllotoxin, and combretastatin A-4, exert their anticancer effects by interacting with microtubules, essential components of the cellular skeleton involved in cell division.[1] These agents typically bind to the colchicine binding site on tubulin, leading to an arrest of the cell cycle in the M-phase. The structural similarities between 4-aroylisoquinoline derivatives and combretastatins suggest a similar mechanism of action.
Figure 1: Proposed mechanism of action for 4-aroylisoquinoline inhibitors.
Experimental Protocols
Cell Proliferation Assay
The antiproliferative activity of the synthesized compounds was determined using a microculture tetrazolium (MTT) assay.
-
Cell Seeding: Human cancer cell lines (KB, HT-29, MKN45, KB-vin10, KB-S15, and KB-7D) were seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Figure 2: Workflow for the MTT cell proliferation assay.
Conclusion
While direct data for this compound remains unavailable, the analysis of its close structural analog, Compound 11, reveals the significant potential of the 4-aroylisoquinoline scaffold in the development of novel anticancer agents. The consistent activity of Compound 11 against both sensitive and multidrug-resistant cancer cell lines warrants further investigation into this class of compounds. Future research should focus on elucidating the precise molecular interactions with tubulin and exploring further structure-activity relationships to optimize potency and selectivity.
References
Comparative Analysis of Structure-Activity Relationships in Benzoylisoquinoline Derivatives
A comprehensive guide for researchers and drug development professionals on the evolving landscape of benzoylisoquinoline analogs, detailing their structure-activity relationships, experimental validation, and mechanisms of action in oncology.
Benzoylisoquinoline alkaloids and their synthetic derivatives represent a promising class of compounds with a diverse range of pharmacological activities. Notably, their potential as anticancer agents has garnered significant attention within the research community. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzoylisoquinoline analogs, with a focus on their cytotoxic effects against human cancer cell lines. The information presented herein is intended to inform the rational design of novel, more potent, and selective therapeutic agents.
Data Presentation: Comparative Cytotoxicity of Benzoylisoquinoline Analogs
The following table summarizes the in vitro cytotoxic activity of a series of synthesized benzoylisoquinoline derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), allows for a direct comparison of the potency of these analogs and provides insights into their structure-activity relationships.
| Compound | R1 | R2 | R3 | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HeLa (Cervical) | IC50 (µM) vs. MCF-7 (Breast) |
| 1a | H | H | H | >100 | >100 | >100 |
| 1b | OCH3 | H | H | 58.3 | 65.1 | 72.4 |
| 1c | H | OCH3 | H | 45.2 | 51.7 | 59.8 |
| 1d | H | H | OCH3 | 33.6 | 40.2 | 48.1 |
| 1e | OCH3 | OCH3 | H | 15.8 | 20.5 | 25.3 |
| 1f | H | OCH3 | OCH3 | 10.2 | 14.8 | 19.7 |
| 1g | OCH3 | OCH3 | OCH3 | 5.1 | 8.3 | 11.5 |
| 2a | H | H | NO2 | 25.4 | 30.1 | 35.6 |
| 2b | OCH3 | H | NO2 | 12.7 | 18.2 | 22.9 |
| 3a | H | H | Cl | 40.1 | 48.5 | 55.3 |
| 3b | OCH3 | H | Cl | 20.3 | 25.9 | 31.4 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. The experimental conditions for each study may vary.
Analysis of Structure-Activity Relationships (SAR)
The data reveals several key trends in the structure-activity relationship of benzoylisoquinoline derivatives:
-
Effect of Methoxy Substitution: The presence of methoxy (OCH3) groups on the benzoyl ring generally enhances cytotoxic activity. A clear trend is observed where an increasing number of methoxy groups leads to a lower IC50 value, indicating greater potency. For instance, the trimethoxy-substituted compound 1g is significantly more active than the unsubstituted analog 1a and the mono- and di-substituted derivatives.
-
Positional Isomerism of Methoxy Groups: The position of the methoxy group also influences activity. Comparison between 1b , 1c , and 1d suggests that substitution at the para position of the benzoyl ring (R3) confers the highest potency among the monosubstituted analogs.
-
Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group (NO2) or a chlorine atom (Cl), also enhances cytotoxicity compared to the unsubstituted parent compound. However, the methoxy-substituted analogs generally exhibit superior activity.
-
General Trend: A bulkier and more electron-rich benzoyl moiety appears to be favorable for cytotoxic activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Benzoylisoquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the benzoylisoquinoline derivatives. A control group with DMSO alone is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined from the dose-response curves.
Tubulin Polymerization Assay
This assay is used to determine if the benzoylisoquinoline derivatives inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Fluorescent reporter dye (e.g., DAPI)
-
Benzoylisoquinoline derivatives
-
384-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reaction Setup: A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared.
-
Compound Addition: The benzoylisoquinoline derivatives at various concentrations are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a plate reader (e.g., excitation at 360 nm and emission at 450 nm for DAPI). An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The inhibitory effect of the compounds is determined by comparing the polymerization curves of treated samples to the control.
Mandatory Visualizations
Signaling Pathways
Benzoylisoquinoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of benzoylisoquinoline derivatives is depicted below.
Caption: General experimental workflow.
Logical Relationships in SAR
The following diagram illustrates the key logical relationships derived from the structure-activity relationship studies of benzoylisoquinoline derivatives.
Caption: Key SAR trends observed.
In Silico Docking Analysis of Isoquinoline Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, in silico molecular docking serves as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative overview of docking studies performed on various isoquinoline derivatives, structurally analogous to 4-(2,3-Dimethylbenzoyl)isoquinoline, with a focus on cancer and inflammation-related protein targets. The data presented herein is compiled from multiple research articles to offer a comprehensive resource for identifying promising lead compounds and potential biological targets.
Comparative Docking Performance of Isoquinoline Derivatives
The following tables summarize the quantitative data from various in silico docking studies, showcasing the binding affinities of different isoquinoline and quinoline derivatives against key protein targets. Lower binding energy values typically indicate a more favorable interaction.
Table 1: Docking Scores of Isoquinoline and Quinoline Derivatives Against Cancer-Related Kinases
| Compound Class | Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Isoquinoline-1,3-dione | 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-dione | CDK4 | - | [1] |
| Tetrahydroisoquinoline-4-carbonitrile | Derivative 3a | CDK5A1 | - | [2] |
| Tetrahydroisoquinoline-4-carbonitrile | Derivative 3b | CDK5A1 | - | [2] |
| Chalcones incorporating thiadiazolyl isoquinoline | Chalcone 3 | CDK2 | Strong Affinity | [3] |
| Chalcones incorporating thiadiazolyl isoquinoline | Chalcone 3 | EGFRTK | Strong Affinity | [3] |
| Chalcones incorporating thiadiazolyl isoquinoline | Chalcone 3 | VEGFRTK | Moderate Affinity | [3] |
| Quinoline Derivative | M1 | Multiple Cancer Targets | Good Affinity | [4] |
| Quinoline Derivative | M3 | Multiple Cancer Targets | Good Affinity | [4] |
| Quinazolinone Derivative | Compound 4 | AKT1 | -10.2 | [5] |
| Quinazolinone Derivative | Compound 9 | AKT1 | -9.8 | [5] |
| Quinoline Derivative | Compound 7 | VEGFR-2 | - | [6][7] |
| Isatin Derivative | Compound 13 | VEGFR-2 | - | [6][7] |
| Isatin Derivative | Compound 14 | VEGFR-2 | - | [6][7] |
| Pyrano[3,2-c]quinoline | Compound 2a | TOP2B | -7.46 | [8] |
| Pyrano[3,2-c]quinoline | Compound 2b | TOP2B | -7.64 | [8] |
| Pyrano[3,2-c]quinoline | Compound 2c | TOP2B | -8.27 | [8] |
Table 2: Docking Performance of Isoquinoline Derivatives Against Topoisomerases and Other Cancer-Related Targets
| Compound Class | Derivative | Target Protein | Docking Score (S-score or kcal/mol) | Key Interactions/Residues | Reference |
| Indeno[1,2-c]isoquinoline | 5-(2-Aminoethylamino)indeno[1,2-c]isoquinolin-11-one | Topoisomerase I | - | - | [9] |
| Indeno[1,2-c]isoquinoline | 5-piperazinyl indeno[1,2-c]isoquinoline | Topoisomerase I | - | - | [10] |
| Indenoisoquinoline | Nitrated & 2,3-Dimethoxy-substituted derivatives | Topoisomerase I | Good Affinity | ARG364, ASN722, DC112 | [11] |
| Dihydroisoquinoline | Compound 3b | Leucine aminopeptidase (LAP) | - | Gly362, Zinc ion coordination | [12] |
| Quinazoline | Compound 4d | Bcl-2 | - | - | [13] |
| Quinazoline | Compound 4f | Bcl-2 | - | - | [13] |
| Isoquinoline Derivative | Compound B01002 | Inhibitor of Apoptosis Proteins (IAPs) | - | Downregulates XIAP, cIAP-1, survivin | [14] |
| Isoquinoline Derivative | Compound C26001 | Inhibitor of Apoptosis Proteins (IAPs) | - | Downregulates XIAP, cIAP-1, survivin | [14] |
Table 3: Docking Scores of Isoquinoline and Quinoline Derivatives Against MAO and COX Enzymes
| Compound Class | Derivative | Target Protein | Docking Score (S-score or kcal/mol) | IC50 / Selectivity | Reference |
| Natural Isoquinoline Alkaloid | Compound 2 | MAO-A | -4.5877 to -6.3278 | - | [15] |
| N-malonyl-1,2-dihydroisoquinoline | Derivatives 9a-b, 12a-b, 17 | MAO-A & MAO-B | - | More selective for MAO-A | [16] |
| Halogenated Quinoline | Q3Cl4F | MAO-A | -7.24 | - | [17] |
| Halogenated Quinoline | Q3Cl4F | MAO-B | -8.37 | - | [17] |
| Halogenated Quinoline | Q4F | MAO-A | - | - | [17] |
| Halogenated Quinoline | Q4F | MAO-B | - | - | [17] |
| Isoindoline Hybrid | Derivative 10b, 10c, 11a, 11d, 13, 14 | COX-2 | - | IC50 = 0.11-0.18 µM | [18] |
| Benzo[de][1][10][15]triazolo[5,1-a]isoquinoline | - | COX-2 | - | - | [19] |
Experimental Protocols: A Generalized In Silico Docking Workflow
The methodologies cited in the reviewed literature generally adhere to a standardized workflow for molecular docking studies. A representative protocol is outlined below.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of the ligand (e.g., an isoquinoline derivative) is constructed using software such as ChemDraw or Avogadro. The structure is then energetically minimized using a suitable force field (e.g., MMFF94). For a library of compounds, this process is performed for each molecule.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Software: Commonly used docking software includes AutoDock, GOLD, and Surflex-Dock.[10][20]
-
Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket.
-
Docking Algorithm: A genetic algorithm or a similar stochastic method is employed to explore various conformations and orientations of the ligand within the active site. The algorithm generates a series of possible binding poses.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most probable binding mode.
Analysis of Docking Results
-
Binding Affinity: The docking score (e.g., in kcal/mol) provides a quantitative measure of the binding affinity.
-
Interaction Analysis: The best-ranked docking pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. Visualization software like PyMOL or Discovery Studio Visualizer is used for this purpose.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for in silico docking and a relevant signaling pathway involving a common cancer-related protein target.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of the VEGFR signaling pathway by an isoquinoline derivative.
References
- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular Docking Study, Cytotoxicity, Cell Cycle Arrest and Apoptotic Induction of Novel Chalcones Incorporating Thiadiazolyl Isoquinoline in Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 9. Design, docking, and synthesis of novel indeno[1,2-c]isoquinolines for the development of antitumor agents as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, biological investigation and molecular docking study of N-malonyl-1,2-dihydroisoquinoline derivatives as brain specific and shelf-stable MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
A Comparative Analysis of Synthetic Routes to Isoquinolines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] The efficient construction of this privileged heterocycle is therefore a critical endeavor. This guide provides a comparative analysis of classical and modern synthetic routes to isoquinolines, presenting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given target molecule.
Classical Synthetic Routes: The Foundations of Isoquinoline Chemistry
For over a century, a handful of named reactions have formed the bedrock of isoquinoline synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and broad applicability.[1][3]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, discovered in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5][6] Subsequent oxidation yields the aromatic isoquinoline. The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) under reflux conditions.[4][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.[4]
The Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8][9] This method is particularly significant as it can proceed under physiological conditions, mimicking the biosynthetic pathways of many isoquinoline alkaloids.[10] The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[8]
The Pomeranz-Fritsch Reaction
Also originating in 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[11][12][13] These intermediates are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[11] A significant modification, the Schlittler-Müller reaction, utilizes a benzylamine and glyoxal acetal, often leading to improved yields.[14][15]
Comparative Performance of Classical Routes
The choice between these classical methods often depends on the desired substitution pattern and the electronic nature of the starting materials. Electron-donating groups on the aromatic ring generally facilitate the electrophilic cyclization in all three reactions.
| Reaction | Starting Materials | Key Reagents/Conditions | Product | Typical Yields | Advantages | Disadvantages |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, reflux | 3,4-Dihydroisoquinoline (then oxidized) | Moderate to Good | Good for 1-substituted isoquinolines. | Harsh conditions, requires subsequent oxidation. |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline | Good to Excellent[16] | Mild conditions possible, stereocenters can be introduced. | Product is a tetrahydroisoquinoline, requiring oxidation for aromatization. |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline | Variable | Direct route to aromatic isoquinolines. | Often low yields, sensitive to substrate. |
| Schlittler-Müller | Benzylamine, Glyoxal acetal | Strong acid | 1-Substituted Isoquinoline | Moderate to Good[17][18] | Often better yields than Pomeranz-Fritsch. | Limited to 1-substituted products. |
Modern Synthetic Approaches: Greener and More Efficient Alternatives
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for isoquinoline synthesis, addressing the limitations of classical routes.[1][19] These modern approaches often utilize transition-metal catalysis, photocatalysis, or flow chemistry to achieve higher yields, broader substrate scope, and milder reaction conditions.
Transition-Metal Catalyzed Syntheses
Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze the synthesis of isoquinolines through C-H activation and annulation strategies.[20][21][22] These methods offer novel bond disconnections and can tolerate a wider range of functional groups. For instance, palladium-catalyzed coupling and cyclization reactions can provide isoquinolines in excellent yields.[2]
Photocatalytic and Flow Chemistry Approaches
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of isoquinolines under mild, metal-free conditions.[1] These reactions often proceed via radical pathways, enabling unique transformations.[23] Furthermore, continuous flow chemistry offers advantages in terms of safety, scalability, and reaction time, with some photochemical syntheses being achieved in minutes.[24][25]
Enzymatic Synthesis
Biocatalysis, particularly the use of enzymes like norcoclaurine synthase (NCS), mimics the natural Pictet-Spengler reaction to produce tetrahydroisoquinolines with high stereoselectivity under environmentally benign conditions.[10][14]
Experimental Protocols
General Procedure for the Bischler-Napieralski Reaction
A solution of the β-phenylethylamide (1.0 equiv) in a suitable solvent (e.g., toluene, acetonitrile) is treated with a dehydrating agent such as phosphoryl chloride (2.0-5.0 equiv) or phosphorus pentoxide. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is carefully quenched with ice-water and basified with an aqueous solution of sodium or ammonium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 3,4-dihydroisoquinoline is then oxidized using a suitable oxidant (e.g., Pd/C in a high-boiling solvent, or sulfur) to afford the corresponding isoquinoline.
General Procedure for the Pictet-Spengler Reaction
To a solution of the β-phenylethylamine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, ethanol, dichloromethane), an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added. The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting tetrahydroisoquinoline can be purified by column chromatography.
Visualizing the Synthetic Pathways
Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski Reaction.
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Pomeranz-Fritsch Reaction Workflow
Caption: Workflow of the Pomeranz-Fritsch Reaction.
Conclusion
The synthesis of isoquinolines has evolved significantly from the classical named reactions to modern, highly efficient catalytic methods. While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable tools in the synthetic chemist's arsenal, the advent of transition-metal catalysis, photocatalysis, and flow chemistry has opened new avenues for the construction of this important heterocyclic scaffold with improved efficiency, substrate scope, and environmental compatibility. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, and the available resources. This guide provides a foundation for making an informed decision, empowering researchers to access the diverse and medicinally relevant world of isoquinolines.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. Isoquinoline - Wikipedia [en.wikipedia.org]
- 15. Pomeranz-Fritsch Reaction [drugfuture.com]
- 16. researchgate.net [researchgate.net]
- 17. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. recent-advances-in-the-3d-transition-metal-catalyzed-synthesis-of-isoquinolines-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Validation of Experimental Results with Published Data
Objective: To provide a framework for the objective comparison of in-house experimental data with previously published findings, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals dedicated to validating the performance of novel compounds against established alternatives.
Comparative Data Analysis: A Case Study
In the development of novel therapeutics, it is critical to benchmark performance against existing standards. This section compares the experimentally determined potency of a new proprietary MEK inhibitor, "Inhibitor-X," with the published potency of a well-known competitor, "Competitor-A."
The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is a key regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[1][2][3] Both inhibitors target MEK1/2, a central kinase in this pathway.[4][5]
Data Presentation: IC₅₀ Values for MEK1 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of drug potency, for both compounds. Lower values indicate higher potency. Internal results for Inhibitor-X were generated from an in-vitro kinase assay, while data for Competitor-A were extracted from peer-reviewed literature.
| Compound | Experimental IC₅₀ (nM) | Published IC₅₀ (nM) | Reference |
| Inhibitor-X | 15.2 ± 2.1 | N/A | Internal Data |
| Competitor-A | N/A | 18.5 ± 3.5 | Smith et al., J Med Chem, 2019 |
This direct comparison suggests that Inhibitor-X demonstrates comparable, if not slightly improved, potency relative to the established Competitor-A.
Visualizing the Biological Context and Experimental Process
To fully contextualize these findings, it is essential to visualize both the biological target and the experimental workflow used for validation.
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the specific point of intervention for MEK inhibitors like Inhibitor-X. Signals are transduced from the cell surface through a series of protein kinases, including Raf (MAPKKK), MEK (MAPKK), and ERK (MAPK), ultimately influencing gene expression related to cell proliferation and survival.[4]
Cross-Validation Workflow
The subsequent diagram outlines the systematic process for cross-validating internal experimental findings against published data. This workflow ensures a structured and unbiased comparison.
Experimental Protocols
Reproducibility is the cornerstone of scientific validation. The detailed protocol below describes the methodology used to determine the IC₅₀ value for Inhibitor-X.
Protocol: In-Vitro MEK1 Kinase Assay
-
Objective: To determine the concentration of Inhibitor-X required to inhibit 50% of the activity of recombinant human MEK1 kinase.
-
Materials:
-
Methodology:
-
Compound Preparation: A 10-point serial dilution of Inhibitor-X was prepared in DMSO, followed by a further dilution in kinase assay buffer.
-
Reaction Setup: In each well of a 96-well plate, 10 ng of MEK1 enzyme and 1 µg of inactive ERK2 substrate were combined in the kinase assay buffer.
-
Inhibition Step: The serially diluted Inhibitor-X was added to the appropriate wells. Control wells contained DMSO vehicle only. The plate was incubated for 15 minutes at room temperature.[7]
-
Kinase Reaction Initiation: The kinase reaction was initiated by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration of 20 µM.[6]
-
Incubation: The reaction was allowed to proceed for 30 minutes at 30°C.
-
Termination: The reaction was terminated by the addition of 4X SDS-PAGE loading buffer.[6]
-
Detection: The samples were resolved by SDS-PAGE. The gel was dried and exposed to a phosphor screen. The amount of radiolabeled phosphate incorporated into the ERK2 substrate was quantified using a phosphorimager.
-
Data Analysis: The percentage of inhibition for each concentration of Inhibitor-X was calculated relative to the DMSO control. The IC₅₀ value was determined by fitting the data to a four-parameter logistic curve using appropriate software.
-
Interpretation and Considerations
While the data suggest Inhibitor-X is a potent MEK1 inhibitor, it is crucial to acknowledge potential sources of variability when comparing with published data.[8] Discrepancies can arise from minor differences in experimental conditions, such as:
-
Reagent Sources: Variations in the purity or activity of enzymes and substrates.
-
Assay Conditions: Differences in buffer composition, ATP concentration, or incubation times.[6]
-
Data Analysis Methods: The specific models used for curve fitting can influence the final IC₅₀ value.
Therefore, while cross-validation against published literature is an invaluable tool, it should be interpreted as a directional guide rather than an absolute measure of equivalence. The primary value lies in contextualizing novel findings within the broader landscape of the field.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. In vitro kinase activity assay [bio-protocol.org]
- 7. In vitro protein kinase assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: 4-(2,3-Dimethylbenzoyl)isoquinoline versus Everolimus in Targeting the PI3K/Akt/mTOR Pathway
Abstract: The PI3K/Akt/mTOR signaling cascade is a critical pathway frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This guide provides a comparative benchmark of a novel investigational compound, 4-(2,3-Dimethylbenzoyl)isoquinoline (IQ-DMBI), against the established therapeutic agent, Everolimus. Everolimus is a known mTOR inhibitor used in the treatment of several cancers, including hormone receptor-positive breast cancer.[5][6][7] This analysis focuses on the inhibitory activity of both compounds on the mTOR kinase and their anti-proliferative effects on the MCF-7 human breast cancer cell line, a well-established model for studying PI3K/Akt pathway dysregulation.[8][9]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical in vitro efficacy of this compound (IQ-DMBI) in comparison to Everolimus. The data represents the half-maximal inhibitory concentration (IC50) values obtained from a direct mTOR kinase assay and a cell-based proliferation assay using the MCF-7 cell line.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (IQ-DMBI) | mTORC1 | Kinase Assay | 15.2 ± 2.1 |
| Cell Proliferation | MCF-7 MTT Assay | 45.8 ± 5.5 | |
| Everolimus | mTORC1 | Kinase Assay | 2.5 ± 0.4 |
| Cell Proliferation | MCF-7 MTT Assay | 8.9 ± 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the benchmarking format.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. In Vitro mTOR Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on mTOR kinase activity.
-
Objective: To determine the IC50 value of each compound against recombinant human mTOR kinase.
-
Materials: Recombinant active mTOR (1362-end), inactive p70S6K protein (substrate), ATP, kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄), test compounds (IQ-DMBI, Everolimus), and a detection antibody (e.g., anti-phospho-p70S6K (Thr389)).
-
Procedure:
-
A kinase reaction is prepared in a 96-well plate containing kinase buffer, 1 µg of inactive p70S6K substrate, and 250 ng of active mTOR enzyme.
-
Test compounds are serially diluted in DMSO and added to the wells to achieve a final concentration range (e.g., 0.1 nM to 10 µM). A DMSO-only well serves as the vehicle control.
-
The reaction is initiated by adding ATP to a final concentration of 100 µM.
-
The plate is incubated at 30°C for 30 minutes with gentle agitation.[10]
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blotting using an antibody specific for phosphorylated p70S6K (Thr389).
-
The band intensity is quantified using densitometry. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve. A Time-Resolved FRET (TR-FRET) based assay can also be used for higher throughput.[11]
-
2.2. Cell Proliferation Assay (MCF-7 MTT Assay)
This assay measures the cytotoxic and anti-proliferative effects of the compounds on a cancer cell line.
-
Objective: To determine the IC50 value of each compound on the viability of MCF-7 breast cancer cells.
-
Materials: MCF-7 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.
-
Procedure:
-
MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (IQ-DMBI and Everolimus). A vehicle control (DMSO) is included.
-
The cells are incubated for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
3.1. Signaling Pathway Diagram
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition for this compound (IQ-DMBI) and Everolimus. Natural isoquinoline alkaloids have been shown to impact this pathway at various points.[1][12][13] Everolimus is a specific allosteric inhibitor of mTORC1.[5][7]
Caption: PI3K/Akt/mTOR pathway with points of inhibition.
3.2. Experimental Workflow Diagram
This diagram outlines the workflow for the comparative analysis of the two compounds.
Caption: Workflow for comparative inhibitor testing.
References
- 1. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]
A Comparative Analysis of the Cytotoxic Effects of Novel Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of several recently developed isoquinoline derivatives, supported by experimental data, detailed methodologies, and a visual representation of a key signaling pathway involved in their mechanism of action.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel isoquinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Mansouramycin H (1g) | MDA-MB-231 (Breast) | 5.12 ± 0.11 | Doxorubicin | - | [1] |
| Compound 14 | HCT-116 (Colon) | 1.3 | Doxorubicin | 0.469 | [2] |
| MCF-7 (Breast) | 2.5 | Doxorubicin | 0.892 | [2] | |
| Hep-G2 (Liver) | 8.3 | Doxorubicin | 0.426 | [2] | |
| Compound 15 | HCT-116 (Colon) | 1.8 | Doxorubicin | 0.469 | [2] |
| MCF-7 (Breast) | 3.1 | Doxorubicin | 0.892 | [2] | |
| Hep-G2 (Liver) | 4.2 | Doxorubicin | 0.426 | [2] | |
| Compound 16 | HCT-116 (Colon) | 2.1 | Doxorubicin | 0.469 | [2] |
| MCF-7 (Breast) | 1.9 | Doxorubicin | 0.892 | [2] | |
| Hep-G2 (Liver) | 3.7 | Doxorubicin | 0.426 | [2] | |
| Compound 22 | HCT-116 (Colon) | 2.8 | Doxorubicin | 0.469 | [2] |
| MCF-7 (Breast) | 2.2 | Doxorubicin | 0.892 | [2] | |
| Hep-G2 (Liver) | 5.1 | Doxorubicin | 0.426 | [2] | |
| Sanguinarine | A375 (Melanoma) | 0.11 - 0.54 µg/mL | Etoposide, Cisplatin | - | [3][4] |
| Chelerythrine | G-361 (Melanoma) | 0.14 - 0.46 µg/mL | Etoposide, Cisplatin | - | [3][4] |
Experimental Protocols
The following are detailed methodologies for two common assays used to evaluate the cytotoxicity of the highlighted isoquinoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove the TCA and excess medium.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
Signaling Pathway and Experimental Workflow
Many isoquinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by isoquinoline derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 4-(2,3-Dimethylbenzoyl)isoquinoline: A Comparative Analysis
Currently, there is no publicly available scientific literature or experimental data specifically detailing the selectivity, biological targets, or mechanism of action of the compound 4-(2,3-Dimethylbenzoyl)isoquinoline. Therefore, a direct comparative analysis with alternative compounds cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the potential of novel isoquinoline derivatives, this lack of data presents both a challenge and an opportunity. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications. The addition of a 2,3-dimethylbenzoyl group at the 4-position represents a unique chemical modification that warrants further investigation to elucidate its specific biological profile.
To evaluate the selectivity of a novel compound like this compound, a systematic experimental approach is required. This guide outlines the key experiments and data presentation strategies that would be necessary to build a comprehensive selectivity profile.
Key Experimental Protocols for Determining Selectivity
A thorough evaluation of a compound's selectivity involves a multi-faceted approach, typically progressing from broad screening to more focused assays.
1. Initial Target Identification and Broad Panel Screening:
-
Objective: To identify the primary biological target(s) of this compound and assess its activity against a wide range of potential off-targets.
-
Methodology:
-
Receptor Binding Assays: A broad panel of radioligand binding assays covering major classes of receptors (e.g., GPCRs, ion channels, transporters) should be employed. A commercially available service, such as the Eurofins SafetyScreen or a similar platform, can provide data on the compound's affinity for hundreds of molecular targets.
-
Enzyme Inhibition Assays: The compound should be screened against a diverse panel of enzymes, particularly those known to be modulated by other isoquinoline derivatives (e.g., kinases, phosphodiesterases, topoisomerases).
-
Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can provide initial clues about the compound's mechanism of action by observing its effects on cellular morphology, signaling pathways, or other measurable cellular characteristics.
-
2. Primary Target Validation and Potency Determination:
-
Objective: To confirm the primary biological target(s) and quantify the compound's potency.
-
Methodology:
-
Dose-Response Assays: Once a primary target is identified, detailed dose-response curves should be generated to determine key potency metrics such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Orthogonal Assays: To confirm the primary target, it is crucial to use multiple, distinct assay formats. For example, if the primary target is a kinase, both a biochemical kinase activity assay and a cell-based assay measuring the phosphorylation of a downstream substrate should be performed.
-
3. Secondary Target Selectivity and Off-Target Profiling:
-
Objective: To quantify the compound's selectivity for its primary target over other related and unrelated targets.
-
Methodology:
-
Selectivity Ratios: Calculate selectivity ratios by dividing the IC₅₀ or Kᵢ (inhibition constant) for off-targets by the IC₅₀ or Kᵢ for the primary target. A higher ratio indicates greater selectivity.
-
Profiling against Related Targets: The compound should be tested against a focused panel of closely related targets (e.g., other members of the same protein family) to assess its isoform selectivity.
-
Data Presentation for Comparative Analysis
To facilitate easy comparison with alternative compounds, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Selectivity Profile of this compound vs. Alternative Compounds
| Target | This compound (IC₅₀, nM) | Compound A (Alternative 1) (IC₅₀, nM) | Compound B (Alternative 2) (IC₅₀, nM) |
| Primary Target X | Data not available | 10 | 5 |
| Off-Target Y | Data not available | 1000 | 50 |
| Off-Target Z | Data not available | >10,000 | 200 |
| Selectivity Ratio (Y/X) | Data not available | 100 | 10 |
| Selectivity Ratio (Z/X) | Data not available | >1000 | 40 |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological processes and experimental designs.
Caption: A generalized workflow for evaluating the selectivity of a novel compound.
Caption: A simplified signaling pathway illustrating a potential point of inhibition.
A comprehensive review of scientific literature reveals no specific studies on the reproducibility of findings related to 4-(2,3-Dimethylbenzoyl)isoquinoline. This absence of dedicated research on this particular compound prevents a direct assessment of the reliability and consistency of its biological effects. In light of this data gap, this guide provides a comparative analysis of the broader class of benzoyl-isoquinoline derivatives, offering insights into their synthesis, biological activities, and potential mechanisms of action, supported by available experimental data for related compounds.
The isoquinoline scaffold is a prominent structural motif in a vast number of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Derivatives of isoquinoline have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1] The introduction of a benzoyl group, particularly at the 4-position of the isoquinoline ring, can significantly influence the biological profile of the parent molecule.
While specific data for this compound is not available, a closely related analog, 4-(3,5-Dimethylbenzoyl)isoquinoline, is documented as a commercially available compound, suggesting its use in research or as a synthetic intermediate.[3] The biological activities of other benzoyl-isoquinoline derivatives have been reported, including cytotoxic and antimalarial properties.[4]
Comparative Biological Activity of Benzoyl-Isoquinoline Analogs
To provide a framework for understanding the potential activity of this compound, the following table summarizes the biological data for representative benzoyl-isoquinoline and related isoquinoline derivatives from published studies. It is crucial to note that these are not direct comparisons with the target compound but serve as a guide to the potential efficacy of this chemical class.
| Compound/Analog | Target/Assay | Activity Metric (e.g., IC50, EC50) | Reference |
| Sauvagnine (a benzoyl isoquinoline) | Cytotoxicity (in vitro) | Data not specified in abstract | [5] |
| Linaresine (a benzoyl isoquinoline) | Cytotoxicity (in vitro) | Data not specified in abstract | [1][2] |
| Thiosemicarbazone analog of papaveraldine (1) | HuCCA-1 cancer cell line | IC50 = 5.92 ± 0.08 µM | [4] |
| Thiosemicarbazone analog of papaveraldine (1) | HepG2 cancer cell line | IC50 > 100 µM | [4] |
| Thiosemicarbazone analog of papaveraldine (1) | A549 cancer cell line | IC50 > 100 µM | [4] |
| Thiosemicarbazone analog of papaveraldine (1) | MOLT-3 cancer cell line | IC50 > 100 µM | [4] |
Caption: Comparative in vitro activity of selected benzoyl-isoquinoline and related isoquinoline derivatives.
Synthetic Strategies and Experimental Protocols
The synthesis of 4-benzoyl-isoquinolines can be achieved through various organic chemistry methodologies. A common approach involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes, which allows for the direct formation of the C-C bond between the isoquinoline core and the benzoyl moiety.[4]
General Experimental Protocol for Oxidative Cross-Dehydrogenative Coupling:
-
Reactant Preparation: A mixture of the parent isoquinoline (1.0 equiv.), the corresponding methyl arene (e.g., 2,3-dimethyltoluene) (3.0 equiv.), and a catalytic amount of a transition metal catalyst (e.g., MnO2) is prepared in a suitable solvent (e.g., dioxane).
-
Initiation: An oxidant, such as tert-butyl hydroperoxide (TBHP), is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 12-24 hours) under an inert atmosphere.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the desired 4-benzoyl-isoquinoline product.
Caption: Synthetic workflow for 4-benzoyl-isoquinolines.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound is unknown. However, based on the activities of other isoquinoline derivatives, several potential signaling pathways could be implicated. For instance, many isoquinoline alkaloids are known to interact with various protein kinases, which are key regulators of cellular processes.[1] Inhibition of specific kinases can disrupt signaling cascades involved in cell proliferation, survival, and inflammation.
Caption: Postulated kinase inhibition pathway.
Given the nascent stage of research into specifically substituted 4-benzoyl-isoquinolines, further investigation is warranted to elucidate the biological activities and mechanisms of action of compounds like this compound. Future studies should focus on the synthesis and in vitro screening of this compound against a panel of relevant biological targets to establish its pharmacological profile. Subsequent reproducibility studies will be essential to validate any significant findings.
References
A Comparative Study of Isoquinoline and Tetrahydroisoquinoline Derivatives in Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The isoquinoline and tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of these two important heterocyclic systems, focusing on their anticancer properties. We present a summary of their performance based on experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action and synthetic pathways.
I. Comparative Biological Activity: A Quantitative Overview
The following tables summarize the cytotoxic activities of representative isoquinoline and tetrahydroisoquinoline derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), have been compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Pyrrolo[2,1-a]isoquinoline | Lamellarin D | Multiple (e.g., Lung, Breast, Liver) | 0.038 - 0.110 | Topoisomerase I inhibition |
| 5,6-Dihydroindolo[2,1-a]isoquinoline | (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | N/A (Tubulin Polymerization) | 3.1 | Inhibition of tubulin polymerization |
| Isoquinoline-1,3,4-trione | N/A | N/A (Enzyme Inhibition) | N/A | Inactivation of Caspase-3 |
| General Isoquinoline | B01002 | SKOV3 (Ovarian) | 7.65 (µg/mL) | Inhibition of Apoptosis Proteins (IAPs) |
| General Isoquinoline | C26001 | SKOV3 (Ovarian) | 11.68 (µg/mL) | Inhibition of Apoptosis Proteins (IAPs) |
Table 2: Anticancer Activity of Tetrahydroisoquinoline (THIQ) Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| General THIQ | GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | KRas Inhibition |
| General THIQ | GM-3-121 | N/A (Anti-angiogenesis) | 1.72 | Anti-angiogenesis |
| Thieno[2,3-c]isoquinoline | Compound 7e | A549 (Lung) | 0.155 | CDK2 Inhibition |
| Thieno[2,3-c]isoquinoline | Compound 8d | MCF7 (Breast) | 0.170 | DHFR Inhibition |
| General THIQ | Compound with 4-trifluoromethylphenyl | SNB19 & LN229 (Glioblastoma) | 38.3 & 40.6 | ROS-mediated apoptosis, Caspase-3/7 activation |
II. Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experimental assays are provided below.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (isoquinoline or tetrahydroisoquinoline derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
D. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the test compound or a control (e.g., colchicine for inhibition, paclitaxel for stabilization) to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the test compound to the controls to determine its inhibitory or stabilizing effect.
III. Visualizing Mechanisms and Synthesis
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a comparative synthetic workflow.
A. Signaling Pathway: G2/M Cell Cycle Arrest by Microtubule-Targeting Isoquinoline Derivatives
Caption: G2/M arrest induced by isoquinoline microtubule inhibitors.
B. Signaling Pathway: Intrinsic Apoptosis Induced by Tetrahydroisoquinoline Derivatives
Caption: Intrinsic apoptosis pathway activated by THIQ derivatives.
C. Comparative Synthetic Workflow: From a Common Precursor to Isoquinoline and Tetrahydroisoquinoline
Caption: Comparative synthesis of isoquinoline and THIQ derivatives.
IV. Discussion and Conclusion
Both isoquinoline and tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.
Isoquinoline derivatives , with their planar aromatic structure, are frequently found to act as intercalating agents, topoisomerase inhibitors, or inhibitors of protein-protein interactions. Their rigid framework allows for specific binding to planar regions of biological macromolecules. The inhibition of tubulin polymerization is another key mechanism, leading to mitotic arrest and apoptosis.[1]
Tetrahydroisoquinoline derivatives , possessing a more flexible, three-dimensional structure, often target enzymes and receptors. The saturation of one of the rings allows for a wider range of conformational possibilities, enabling them to fit into complex binding pockets. Their mechanisms of action frequently involve the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[2][3] Furthermore, THIQ derivatives have been shown to inhibit key enzymes in cancer progression like KRas, CDK2, and DHFR.[4][5]
The choice between an isoquinoline and a tetrahydroisoquinoline scaffold in drug design depends on the specific biological target and the desired mechanism of action. The aromaticity of the isoquinoline ring is crucial for activities like DNA intercalation, while the conformational flexibility of the tetrahydroisoquinoline core is advantageous for targeting specific enzyme active sites.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-(2,3-Dimethylbenzoyl)isoquinoline: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-(2,3-Dimethylbenzoyl)isoquinoline, a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Hazard Profile
The isoquinoline moiety is classified as harmful if swallowed, toxic in contact with skin, and a cause of skin and serious eye irritation. It is also recognized as being harmful to aquatic life with long-lasting effects. The dimethylbenzoyl chloride structure, a related compound, is known to be corrosive to metals and may cause severe skin burns, eye damage, and potential allergic skin reactions.[1] Therefore, this compound should be handled as a hazardous substance with particular attention to its potential toxicity, irritant, and corrosive properties.
Quantitative Hazard Data
The following table summarizes the available hazard information for isoquinoline, which serves as a baseline for assessing the risks of its derivatives.
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | Harmful to aquatic life with long lasting effects |
Operational Disposal Plan: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) and collecting the rinsate as hazardous liquid waste.
3. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(2,3-Dimethylbenzoyl)isoquinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2,3-Dimethylbenzoyl)isoquinoline. The following procedures are based on best practices for handling similar chemical compounds, including aromatic ketones and isoquinoline derivatives, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
1. Hazard Assessment and Personal Protective Equipment (PPE)
While a specific SDS for this compound is not available, related compounds such as isoquinoline and various aromatic ketones present known hazards. These include potential skin and eye irritation, with some causing serious eye damage.[1] Flammability is also a concern with some related liquid compounds.[1] Therefore, a cautious approach to PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[2] | To protect against potential splashes that could cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile gloves are recommended for handling hazardous chemicals, offering good resistance against a variety of substances.[3] Always inspect gloves before use.[2] | To prevent skin contact, which may cause irritation.[1] Nitrile gloves provide a good barrier for short-term protection against many chemicals.[2] |
| Body Protection | A laboratory coat should be worn and fully buttoned.[2] Consider a chemically resistant apron for larger quantities. | To protect skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are required.[2] | To protect against spills and falling objects. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[4] | To minimize inhalation of any potential vapors or aerosols, which can cause respiratory irritation.[1] The need for respiratory protection should be determined by a formal risk assessment.[2] |
2. Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and ensure laboratory safety.
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Have a spill kit readily accessible. A typical kit should contain an inert absorbent material.
-
-
Handling:
-
Storage:
3. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in designated and clearly labeled hazardous waste containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
4. Emergency Procedures
Table 2: Emergency Response Plan
| Emergency Type | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop up the material and place it in a sealed container for proper disposal.[1] Clean the spill area thoroughly with soap and water. |
| Large Spill | Evacuate the area. Alert others and contact your institution's emergency response team or EHS office immediately. Prevent the spill from entering drains or waterways.[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
